molecular formula C58H89NO14 B15562688 Laporolimus CAS No. 1504576-27-5

Laporolimus

カタログ番号: B15562688
CAS番号: 1504576-27-5
分子量: 1024.3 g/mol
InChIキー: CFHQWCVHPJFPBS-IMPNTQJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Laporolimus is a useful research compound. Its molecular formula is C58H89NO14 and its molecular weight is 1024.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1504576-27-5

分子式

C58H89NO14

分子量

1024.3 g/mol

IUPAC名

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] cyclohexanecarboxylate

InChI

InChI=1S/C58H89NO14/c1-35-19-13-11-14-20-36(2)48(68-8)33-44-26-24-41(7)58(67,73-44)54(63)55(64)59-28-18-17-23-45(59)57(66)72-49(34-46(60)37(3)30-40(6)52(62)53(70-10)51(61)39(5)29-35)38(4)31-42-25-27-47(50(32-42)69-9)71-56(65)43-21-15-12-16-22-43/h11,13-14,19-20,30,35,37-39,41-45,47-50,52-53,62,67H,12,15-18,21-29,31-34H2,1-10H3/b14-11+,19-13+,36-20+,40-30+/t35-,37-,38-,39-,41-,42+,44+,45+,47-,48+,49+,50-,52-,53+,58-/m1/s1

InChIキー

CFHQWCVHPJFPBS-IMPNTQJQSA-N

製品の起源

United States

Foundational & Exploratory

Laporolimus: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of mTOR

Laporolimus, a rapalogue, exerts its therapeutic effects through the specific inhibition of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mechanism is not one of direct enzymatic inhibition but rather involves an initial binding step to an intracellular receptor.

This compound, like other rapalogues such as sirolimus (rapamycin), first binds to the immunophilin FK506-binding protein 12 (FKBP12). This drug-protein complex then allosterically binds to and inhibits the mTOR Complex 1 (mTORC1). mTORC1 is a key cellular sensor that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.

The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, primarily the p70 S6 kinase 1 (p70S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the inhibition of protein synthesis, ultimately causing a G1 phase cell cycle arrest and a reduction in cell proliferation.

The mTOR Signaling Pathway

The mTOR signaling pathway is a complex network that regulates fundamental cellular processes. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2. This compound primarily targets mTORC1.

  • Upstream Regulation of mTORC1: mTORC1 is activated by a variety of upstream signals, including growth factors (via the PI3K/Akt pathway), amino acids, and cellular energy levels (sensed by AMPK). The tuberous sclerosis complex (TSC1/TSC2) acts as a critical negative regulator of mTORC1.

  • Downstream Effects of mTORC1 Inhibition: By inhibiting mTORC1, this compound blocks the phosphorylation of p70S6K1 and 4E-BP1.

    • p70S6K1: When active, p70S6K1 phosphorylates the ribosomal protein S6, leading to enhanced translation of mRNAs that encode for ribosomal proteins and other components of the translational machinery. Inhibition of p70S6K1 by this compound dampens this process.

    • 4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. mTORC1 phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing translation to proceed. This compound, by inhibiting mTORC1, maintains 4E-BP1 in its active, eIF4E-binding state, thus suppressing the translation of key proteins required for cell growth and proliferation, such as cyclins and c-myc.

Signaling Pathway Diagram

mTOR_Pathway cluster_complex This compound-FKBP12 Complex Growth Factors Growth Factors This compound (eRapa) This compound (eRapa) mTORC1 mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis Protein Synthesis Protein Synthesis->Cell Growth & Proliferation Akt Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb Rheb->mTORC1 This compound-FKBP12 This compound-FKBP12 This compound-FKBP12->mTORC1 FKBP12 FKBP12 eIF4E eIF4E 4E-BP1->eIF4E p70S6K1 p70S6K1 S6 S6 p70S6K1->S6 S6->Protein Synthesis eIF4E->Protein Synthesis

Caption: this compound inhibits mTORC1, blocking protein synthesis and cell proliferation.

Quantitative Data

The following tables summarize the quantitative effects of rapalogues on mTOR pathway inhibition and cell proliferation in various preclinical and clinical settings.

Table 1: In Vitro Inhibition of mTOR Pathway Components
CompoundCell LineAssay TargetIC50 (nM)Reference
SirolimusVariousp70S6K1 phosphorylation~5-20[1]
Everolimus (B549166)Variousp70S6K1 phosphorylation~1-10[1]
SirolimusVarious4E-BP1 phosphorylation~20-100[2]
EverolimusVarious4E-BP1 phosphorylation~10-50[3]
Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineAssay TypeGI50/IC50 (nM)Reference
SirolimusPC3 (Prostate)MTT~10[4]
SirolimusDU145 (Prostate)MTT>1000
EverolimusHCT-15 (Colon)Methylene Blue~10
EverolimusA549 (Lung)Methylene Blue~20
EverolimusKB-31 (Oral)Methylene Blue>1000
EverolimusHCT-116 (Colon)Methylene Blue>1000
Table 3: Clinical Efficacy of eRapa (this compound) in Familial Adenomatous Polyposis (FAP)
Parameter6-Month Results12-Month ResultsReference
Overall Polyp Burden Reduction 24% (p=0.04)17% (median)
Non-Progression Rate 83%75%
Duodenal Non-Progression 78%-
Colorectal Non-Progression 86%-

Experimental Protocols

Western Blot for Phosphorylated p70S6K1 and 4E-BP1

This protocol is a generalized method for assessing the phosphorylation status of mTORC1 downstream targets.

1. Cell Lysis:

  • Culture cells to 70-80% confluency.

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine protein concentration using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

  • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p70S6K1 (Thr389), total p70S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensity using densitometry software.

Cell Proliferation Assay (MTT)

This protocol provides a method for determining the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Drug Treatment:

  • Treat cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.

3. MTT Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.

Experimental Workflow Diagram

Experimental_Workflow cluster_wb Western Blot Analysis cluster_mtt MTT Assay Cell Culture Cell Culture This compound Treatment This compound Treatment Western Blot Western Blot This compound Treatment->Western Blot MTT Assay MTT Assay This compound Treatment->MTT Assay Data Analysis Data Analysis Western Blot->Data Analysis Lysis Lysis MTT Assay->Data Analysis Seeding Seeding Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection Treatment Treatment Seeding->Treatment MTT Incubation MTT Incubation Treatment->MTT Incubation Solubilization Solubilization MTT Incubation->Solubilization Absorbance Absorbance Solubilization->Absorbance

Caption: Workflow for assessing this compound's effect on mTOR signaling and cell proliferation.

References

Laporolimus: A Deep Dive into its Chemical Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Laporolimus, a macrocyclic lactone with significant immunosuppressive properties. As a derivative of rapamycin (B549165), this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial signaling node in cellular growth, proliferation, and survival.

Chemical Structure and Properties

This compound is a complex macrocyclic compound with the chemical formula C58H89NO14.[1][2] Its systematic IUPAC name is [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] cyclohexanecarboxylate (B1212342). The compound is registered under the CAS number 1504576-27-5.[1][2]

PropertyValueSource
Molecular FormulaC58H89NO14PubChem[1][2]
Molecular Weight1024.3 g/mol DC Chemicals[1]
IUPAC Name[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] cyclohexanecarboxylatePubChem[2]
CAS Number1504576-27-5DC Chemicals[1], PubChem[2]

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature or patent databases. However, based on the synthesis of structurally similar rapamycin analogs, such as everolimus (B549166) and temsirolimus, a generalized synthetic approach can be inferred.

The synthesis of this compound would likely start from rapamycin, a readily available fermentation product from the bacterium Streptomyces hygroscopicus. The core of the synthesis would involve the selective modification of the hydroxyl group at the C42 position of the rapamycin macrocycle.

Generalized Synthetic Scheme:

A plausible synthetic route would involve the following key steps:

  • Protection of Hydroxyl Groups: To achieve selective modification, other reactive hydroxyl groups in the rapamycin molecule, particularly at the C31 position, may need to be protected using appropriate protecting groups.

  • Alkylation/Esterification at C42: The free hydroxyl group at the C42 position would then be reacted with a suitable cyclohexanecarboxylate derivative. This reaction could be an esterification using an activated cyclohexanecarboxylic acid or an alkylation with a cyclohexanecarboxymethyl halide or triflate. The reaction would likely be carried out in the presence of a non-nucleophilic base to facilitate the reaction.

  • Deprotection: Following the successful modification at the C42 position, the protecting groups on other hydroxyl groups would be removed under specific conditions that do not affect the newly formed ester linkage.

  • Purification: The final product, this compound, would be purified from the reaction mixture using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

It is important to note that this is a generalized scheme, and the specific reagents, reaction conditions, and purification methods would need to be optimized to achieve a good yield and purity of this compound.

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound, like other rapamycin analogs, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR).[3][4] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] It integrates signals from various upstream pathways, including growth factors and nutrients.[7]

mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5] this compound, by forming a complex with the intracellular protein FKBP12, primarily targets and inhibits the function of mTORC1.[5][8]

The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, including:

  • S6 Kinase 1 (S6K1): A key regulator of protein synthesis and cell size.

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): A repressor of translation initiation.

By inhibiting the phosphorylation of these substrates, this compound effectively blocks the translation of key mRNAs required for cell cycle progression and proliferation, leading to a G1 phase cell cycle arrest.

mTOR_Signaling_Pathway Receptor Tyrosine Kinases Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 Rheb Rheb TSC1/TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Amino Acids Amino Acids Amino Acids->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound FKBP12 FKBP12 This compound->FKBP12 This compound-FKBP12 This compound-FKBP12 FKBP12->this compound-FKBP12 This compound-FKBP12->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a significant derivative of rapamycin with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of the mTOR signaling pathway. While specific, publicly available synthesis protocols are limited, its preparation can be logically deduced from the established chemistry of related compounds. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key chemical and biological aspects of this potent immunosuppressive agent. Further research into its synthesis and clinical applications is warranted to fully explore its therapeutic potential.

References

The Molecular Target of Laporolimus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laporolimus and its analogs, known as rapalogs, are a class of drugs that function as potent inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase.[1][2] mTOR acts as a central regulator of cell growth, proliferation, metabolism, and survival, making it a key therapeutic target in various diseases, including cancer and autoimmune disorders.[1] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize its activity. While "this compound" is a recognized chemical entity, the vast body of scientific literature refers to this class of compounds as rapamycin (sirolimus) and its analogs (e.g., everolimus (B549166), temsirolimus, deforolimus). Therefore, this guide will leverage the extensive data available for these well-studied rapalogs to describe the molecular interactions and biological effects attributable to this compound.

Mechanism of Action: A Tripartite Interaction

The inhibitory action of this compound on mTOR is not direct. Instead, it involves the formation of a high-affinity tripartite complex. This compound first binds to an abundant intracellular protein, the FK506-binding protein 12 (FKBP12) .[3][4] This this compound-FKBP12 complex then acts as the functional inhibitor, binding to the FKBP12-rapamycin-binding (FRB) domain of mTOR.[1][5] This interaction allosterically inhibits the mTORC1 complex, one of the two distinct multiprotein complexes in which mTOR exists (the other being mTORC2).[1] The inhibition of mTORC1 by the this compound-FKBP12 complex disrupts the phosphorylation of key downstream effectors, thereby blocking signal transduction pathways that are critical for cell growth and proliferation.[1]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of rapalogs is underpinned by their high binding affinity for FKBP12 and potent inhibition of mTOR. The following tables summarize key quantitative data for rapamycin (sirolimus) and its analogs.

Table 1: Binding Affinity of Rapalogs to FKBP12

CompoundKi (nM)Assay MethodReference
Rapamycin0.2Not Specified[5]
Everolimus1.8Not SpecifiedNot Specified
TemsirolimusNot SpecifiedNot SpecifiedNot Specified
DeforolimusNot SpecifiedNot SpecifiedNot Specified

Note: Specific Ki values for all rapalogs are not consistently reported across the literature.

Table 2: In Vitro IC50 Values for mTOR Inhibition and Cell Growth

CompoundIC50 (mTOR Inhibition)Cell Line(s)IC50 (Cell Growth)Cell Line(s)Reference
Rapamycin~0.1 nMHEK293Varies (nM to µM range)Various cancer cell lines[6]
Everolimus~5-6 nM (for FKBP12-mTOR complex)Not SpecifiedVaries (e.g., <0.5 µg/ml)GEO (colon cancer)[7][8]
BEZ235 (dual PI3K/mTOR inhibitor)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
GSK2126458 (dual PI3K/mTOR inhibitor)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
AZD8055 (mTORC1/2 inhibitor)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
GDC-0941 (PI3K inhibitor)580 nMNot SpecifiedNot SpecifiedNot Specified[]
PKI-587 (dual PI3K/mTOR inhibitor)1.6 nMNot SpecifiedNot SpecifiedMDA-361, PC3-mm2[]
KU0063794 (mTORC1/2 inhibitor)10 nMNot SpecifiedNot SpecifiedNot Specified[]

Signaling Pathways

This compound, through its inhibition of mTORC1, modulates a critical signaling pathway that integrates inputs from growth factors, nutrients, and cellular energy status.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Laporolimus_FKBP12 This compound-FKBP12 Complex Laporolimus_FKBP12->mTORC1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: The mTORC1 signaling pathway and the inhibitory action of the this compound-FKBP12 complex.

Experimental Protocols

The characterization of this compound's molecular target and its effects on the mTOR pathway relies on a variety of established experimental techniques.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a specific substrate.

Methodology:

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293T) with a CHAPS-based buffer to preserve the integrity of the mTORC1 complex.[11][12]

    • Incubate cell lysates with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) for 1.5-2 hours at 4°C.

    • Add Protein A/G beads to capture the antibody-mTORC1 complex and incubate for an additional hour.

    • Wash the immunoprecipitates with a series of low and high salt buffers to remove non-specific binding proteins.[12]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.

    • Add a recombinant substrate (e.g., GST-4E-BP1) and ATP (can be radiolabeled [γ-³²P]ATP for autoradiographic detection or unlabeled for Western blot detection).[13]

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the phosphorylated substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1) via Western blotting or by autoradiography if using radiolabeled ATP.

Kinase_Assay_Workflow CellLysate Cell Lysate IP Immunoprecipitation (anti-mTOR/Raptor) CellLysate->IP KinaseReaction Kinase Reaction (Substrate + ATP) IP->KinaseReaction Detection Detection of Phosphorylation KinaseReaction->Detection

Caption: Workflow for an in vitro mTOR kinase assay.

Western Blotting for Downstream Effectors

This method is used to assess the in-cell efficacy of this compound by measuring the phosphorylation status of key mTORC1 downstream targets, such as p70S6K1.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified duration.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p70S6K1 (Thr389)).[14][15]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow CellTreatment Cell Treatment with This compound Lysis Cell Lysis CellTreatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Transfer to PVDF SDSPAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection

Caption: General workflow for Western blotting.

Conclusion

This compound exerts its biological effects by targeting the mammalian target of rapamycin (mTOR). Its mechanism of action involves an initial binding to the intracellular receptor FKBP12, followed by the formation of a ternary complex with mTOR, leading to the allosteric inhibition of the mTORC1 complex. This inhibition disrupts downstream signaling pathways crucial for cell growth and proliferation. The characterization of this compound and its analogs relies on a suite of well-established biochemical and cell-based assays that allow for the quantitative assessment of its binding affinity and its impact on mTOR signaling. This in-depth understanding of this compound's molecular target and mechanism of action is fundamental for its continued development and clinical application in various therapeutic areas.

References

Laporolimus: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laporolimus, chemically identified as Rapamycin (B549165) 42-cyclohexanecarboxylate, is a semi-synthetic derivative of the macrolide rapamycin. As a member of the rapalog class of compounds, its biological activity is predicated on the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in cellular signaling. This document provides a comprehensive overview of the foundational discovery of its parent compound, the synthetic strategies for its generation, its molecular mechanism of action, and representative biological data. While specific preclinical and clinical data for this compound are not extensively available in public literature, this guide leverages data from its parent compound, rapamycin (also known as sirolimus), and analogous 42-O-substituted derivatives to provide a robust technical profile.

Discovery and Origin

Origin of the Parent Compound: Rapamycin

The discovery of this compound is rooted in the discovery of its natural precursor, rapamycin. Rapamycin was first identified as a product of the soil bacterium Streptomyces hygroscopicus, isolated from a soil sample collected on Easter Island (Rapa Nui).[1] Initially investigated for its antifungal properties, subsequent research revealed its potent immunosuppressive and antiproliferative activities.[1] This dual activity has led to its use in preventing organ transplant rejection and in oncology.

The Emergence of this compound

This compound is a second-generation rapamycin analog, or "rapalog," developed through semi-synthesis to potentially improve upon the pharmacokinetic profile and therapeutic window of the parent compound. It is structurally defined by the esterification of the hydroxyl group at the 42-position of the rapamycin macrocycle with cyclohexanecarboxylic acid. While the specific team and date of the first synthesis of this compound are not prominently documented in peer-reviewed literature, the general approach to creating such 42-O-acyl derivatives is well-established. The development of such analogs is a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and tissue distribution.

Synthesis and Characterization

The synthesis of this compound involves the selective acylation of the 42-hydroxyl group of rapamycin. The chemical structure of rapamycin presents multiple hydroxyl groups, necessitating regioselective synthesis strategies.

General Experimental Protocol for Synthesis of 42-O-Acyl Rapamycin Derivatives

The following is a generalized protocol for the synthesis of 42-O-acyl rapamycin derivatives, such as this compound, based on established methodologies.

  • Protection of Other Hydroxyl Groups (if necessary): Depending on the specific synthetic route, other reactive hydroxyl groups on the rapamycin molecule may be protected using standard protecting group chemistry.

  • Acylation Reaction: Rapamycin is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., argon or nitrogen). An acylating agent, in this case, cyclohexanecarbonyl chloride or cyclohexanecarboxylic anhydride, is added in the presence of a base (e.g., pyridine, triethylamine, or DMAP) to catalyze the reaction. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a weak acid or water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography (e.g., silica (B1680970) gel) with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired 42-O-cyclohexanecarboxylate rapamycin (this compound).

  • Deprotection (if necessary): If protecting groups were used, they are removed in the final step using appropriate deprotection conditions.

  • Characterization: The final product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and HPLC to confirm its structure and purity.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Characterization cluster_product Final Product Rapamycin Rapamycin Acylation Acylation in Aprotic Solvent with Base Rapamycin->Acylation Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride/Anhydride Cyclohexanecarbonyl_Chloride->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, HPLC Purification->Characterization This compound This compound Characterization->this compound

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: mTOR Inhibition

This compound, as a rapalog, exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.

  • Formation of the FKBP12-Laporolimus Complex: this compound enters the cell and binds to the intracellular receptor FK506-binding protein 12 (FKBP12).

  • Inhibition of mTORC1: The resulting FKBP12-Laporolimus complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This binding allosterically inhibits the mTOR Complex 1 (mTORC1).

  • Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle at the G1/S phase transition, thereby inhibiting cell proliferation.

mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes cluster_drug Drug Action Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes EBP1->Protein_Synthesis Inhibits (when dephosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to FKBP12->mTORC1 Inhibits (with this compound)

Caption: this compound inhibits the mTORC1 signaling pathway.

Biological Activity (Representative Data for Rapamycin)

In Vitro Antiproliferative Activity of Rapamycin
Cell LineCancer TypeIC₅₀ (nM)Reference
BON-1Carcinoid~10[2]
NCI-H727Carcinoid~10[2]
Ca9-22Oral Squamous Carcinoma~20[3]
SGC-7901Gastric Cancer~15
In Vivo Antitumor Activity of Rapamycin
Animal ModelTumor TypeDosing RegimenOutcomeReference
HER-2/neu Transgenic MiceMammary Adenocarcinoma1.5 mg/kg/dayDelayed tumor onset, reduced tumor number
BALB/c MiceRenal Adenocarcinoma1.5 mg/kg/dayPrevented tumor growth and metastasis
Immunosuppressive Activity of Rapamycin
AssayCell TypeEndpointIC₅₀ (nM)Reference
Mixed Lymphocyte ReactionHuman PBMCsProliferation0.1 - 1.0General knowledge
T-Cell ProliferationHuman T-CellsIL-2 stimulated proliferation~0.5

Conclusion

This compound is a semi-synthetic derivative of rapamycin, designed as a potential improvement over the natural product. Its mechanism of action is centered on the potent and specific inhibition of the mTORC1 signaling pathway, a key regulator of cellular growth and proliferation. While detailed, publicly available data on the discovery, preclinical, and clinical development of this compound are scarce, its properties can be inferred from the extensive research on its parent compound, rapamycin, and other 42-O-substituted analogs. The synthetic pathways are well-established, and the biological effects are expected to align with those of other rapalogs, primarily immunosuppression and antiproliferation. Further research and publication are needed to fully elucidate the specific therapeutic advantages and characteristics of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Laporolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laporolimus, a derivative of sirolimus (rapamycin), is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial signaling pathway implicated in cell growth, proliferation, and survival.[1][2][3] As a member of the "rapalog" class of compounds, this compound holds significant therapeutic potential as an immunosuppressant and antineoplastic agent.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data and methodologies for researchers and professionals engaged in its development and application. The document details its chemical structure, solubility, and other key parameters, alongside in-depth experimental protocols for their determination. Furthermore, it elucidates the compound's mechanism of action through a detailed visualization of the mTOR signaling pathway.

Core Physicochemical Properties

This compound, systematically named Rapamycin, 42-cyclohexanecarboxylate, is a macrocyclic lactone with a complex chemical structure. A summary of its key physicochemical properties is presented below. It is important to note that while some experimental data for the parent compound, sirolimus, is available, many of the specific values for this compound are computationally predicted.

Chemical Structure and Identity
PropertyValueSource
IUPAC Name [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] cyclohexanecarboxylatePubChem
Molecular Formula C58H89NO14PubChem
CAS Number 1504576-27-5PubChem
Synonyms This compound, this compound [USAN], this compound [INN], CRC-015, Rapamycin, 42-cyclohexanecarboxylatePubChem
Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound. Where experimental data for this compound is unavailable, computed values are provided, along with relevant data for the parent compound, sirolimus, for comparative purposes.

PropertyThis compound (Computed)Sirolimus (Experimental)Source
Molecular Weight 1024.3 g/mol 914.172 g/mol PubChem
XLogP3 8.7~4.5PubChem
Hydrogen Bond Donors 23PubChem
Hydrogen Bond Acceptors 1413PubChem
Aqueous Solubility Not available2.6 µg/mL at 25°C
Melting Point Not available183-185 °CNot directly found in searches
pKa Not availableNot availableNot directly found in searches

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. This compound, like other rapalogs, first forms a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).

The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption leads to the suppression of protein synthesis and, consequently, arrests the cell cycle in the G1 phase, thereby inhibiting cell growth and proliferation.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Laporolimus_FKBP12 This compound-FKBP12 Complex Laporolimus_FKBP12->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. The following sections provide detailed methodologies for key experiments relevant to this compound.

Workflow for Physicochemical Characterization

The general workflow for characterizing the physicochemical properties of a compound like this compound involves a series of sequential analyses.

Physicochemical_Workflow Start Compound Synthesis & Purification Structure_Verification Structural Verification (NMR, MS) Start->Structure_Verification Purity_Analysis Purity Analysis (HPLC) Structure_Verification->Purity_Analysis Solubility_Screening Aqueous & Organic Solubility Screening Purity_Analysis->Solubility_Screening pKa_Determination pKa Determination (Potentiometric Titration) Solubility_Screening->pKa_Determination LogP_Determination LogP/LogD Determination (Shake-Flask/HPLC) pKa_Determination->LogP_Determination Melting_Point Melting Point Determination LogP_Determination->Melting_Point Crystal_Form Crystallinity & Polymorphism (XRD, DSC) Melting_Point->Crystal_Form Data_Analysis Data Analysis & Reporting Crystal_Form->Data_Analysis

References

Laporolimus and mTOR Pathway Inhibition: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mTOR signaling pathway and the mechanism of action of rapamycin (B549165) analogs (rapalogs). While the query specifically mentioned Laporolimus (also known as CRC-015 or HY-168991), a thorough search of publicly available scientific literature and clinical trial databases did not yield specific experimental data, protocols, or clinical results for this compound. Therefore, this guide focuses on the well-established principles of mTOR inhibition by the broader class of rapalogs, which is the presumed mechanism of action for this compound.

Executive Summary

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[3][4] this compound is a rapamycin analog, and as such, is classified as an mTOR inhibitor. These inhibitors, often referred to as "rapalogs," exert their effects by forming a complex with an intracellular receptor, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling cascades, leading to the suppression of cell growth and proliferation. This technical guide provides an in-depth exploration of the mTOR pathway, the mechanism of this compound's presumed inhibitory action, relevant experimental protocols for studying such compounds, and a summary of quantitative data typically generated in these studies.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients (amino acids), energy status (ATP levels), and oxygen levels.

2.1 Upstream Regulation of mTOR

The PI3K/Akt pathway is a primary activator of mTORC1.[3] Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn activates the kinase Akt. Akt then phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[3] The inactivation of TSC allows the small GTPase Rheb to accumulate in a GTP-bound state and activate mTORC1.[3] Amino acids also play a crucial role in mTORC1 activation, signaling through the Rag GTPases to promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.

2.2 Downstream Effectors of mTOR

Once activated, mTORC1 phosphorylates several downstream targets to control key cellular processes:

  • Protein Synthesis: mTORC1 phosphorylates and activates S6 kinase 1 (S6K1) and phosphorylates and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] The activation of S6K1 and the release of eIF4E from 4E-BP1 both promote the initiation of protein translation.

  • Lipid Synthesis: mTORC1 can promote the synthesis of lipids.

  • Autophagy: mTORC1 inhibits autophagy, a cellular process for degrading and recycling cellular components.

mTORC2 is primarily involved in the regulation of cell survival and the cytoskeleton. It phosphorylates and activates Akt, SGK1, and PKCα.[5]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_inhibition Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 TSC TSC Akt->TSC | Rheb Rheb TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 Rag GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 | Autophagy Autophagy mTORC1->Autophagy | Akt_down Akt mTORC2->Akt_down Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits Cytoskeletal Regulation Cytoskeletal Regulation Akt_down->Cytoskeletal Regulation This compound This compound FKBP12 FKBP12 This compound->FKBP12 This compound-FKBP12 Complex This compound-FKBP12 Complex FKBP12->this compound-FKBP12 Complex This compound-FKBP12 Complex->mTORC1 |

Caption: The mTOR Signaling Pathway and this compound Inhibition.

Mechanism of Action of this compound

As a rapamycin analog, this compound is presumed to function as an mTORC1 inhibitor. The mechanism of action involves the formation of an intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[6] This this compound-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1] This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream substrates, S6K1 and 4E-BP1.[1] The inhibition of mTORC1 signaling leads to a reduction in protein synthesis and cell growth, and can also induce autophagy.[2] It is important to note that rapalogs are generally considered to be mTORC1-specific inhibitors and have limited direct effects on mTORC2.[7]

Laporolimus_MoA cluster_cell Target Cell This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to This compound-FKBP12 Complex This compound-FKBP12 Complex FKBP12->this compound-FKBP12 Complex mTORC1 mTORC1 This compound-FKBP12 Complex->mTORC1 Inhibits p-S6K1 Phospho-S6K1 mTORC1->p-S6K1 Phosphorylates p-4E-BP1 Phospho-4E-BP1 mTORC1->p-4E-BP1 Phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation p-S6K1->Cell Growth & Proliferation p-4E-BP1->Cell Growth & Proliferation Western_Blot_Workflow Cell Treatment with this compound Cell Treatment with this compound Cell Lysis Cell Lysis Cell Treatment with this compound->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation\n(p-S6K1, S6K1, p-4E-BP1, 4E-BP1) Primary Antibody Incubation (p-S6K1, S6K1, p-4E-BP1, 4E-BP1) Blocking->Primary Antibody Incubation\n(p-S6K1, S6K1, p-4E-BP1, 4E-BP1) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(p-S6K1, S6K1, p-4E-BP1, 4E-BP1)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis\n(Quantification of Phosphorylation) Data Analysis (Quantification of Phosphorylation) Chemiluminescent Detection->Data Analysis\n(Quantification of Phosphorylation)

References

An In-depth Technical Guide to the Patent and Intellectual Property Core of mTOR Inhibitors: A Focus on Sirolimus and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Laporolimus" did not yield specific results in a comprehensive search of scientific and patent literature. It is highly probable that this term is a misspelling or a less common synonym for a member of the "rapalog" class of drugs, which are analogs of Sirolimus (also known as Rapamycin). This guide will therefore focus on the well-documented mTOR inhibitor Sirolimus and its key analogs, Everolimus (B549166) and Temsirolimus (B1684623), to provide a relevant and in-depth analysis of their patent landscape, mechanism of action, and associated experimental data.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the intellectual property, signaling pathways, quantitative data, and experimental protocols related to this important class of therapeutic agents.

Intellectual Property Landscape of Key mTOR Inhibitors

The intellectual property surrounding Sirolimus and its analogs is extensive, covering the core compounds, formulations, and methods of use. The initial patents for Rapamycin (B549165) as an antifungal agent date back to the 1970s. Subsequent patents have focused on its immunosuppressive and anti-proliferative properties, as well as on the development of analogs with improved pharmacokinetic profiles and new therapeutic applications.

Below is a summary of key patents for Sirolimus, Everolimus, and Temsirolimus. It is important to note that patent landscapes are dynamic, with new applications being filed and existing patents expiring.[1][2][3][4]

Drug Key Patent No. Title Original Assignee Key Content
Sirolimus (Rapamycin) US3929992ARapamycin and process of preparationUS Secretary of HealthDescribes the initial discovery and preparation of Rapamycin from Streptomyces hygroscopicus and its antifungal properties.[5]
US8053444B2Sirolimus formulationHEC Pharm Co., Ltd.Relates to a stable pharmaceutical composition of Sirolimus in its amorphous form.[6]
Everolimus US5665772AO-alkylated rapamycin derivatives and their use, particularly as immunosuppressantsSandoz Ltd.Covers the synthesis and use of Everolimus [40-O-(2-hydroxyethyl)-rapamycin] as an immunosuppressive agent.[7]
EP3351246B1Combination of an mTOR inhibitor and an aromatase inhibitor in the treatment of hormone receptor positive tumorsNovartis AGProtects the use of Everolimus in combination with an aromatase inhibitor for treating breast cancer. Note: This patent was revoked by the EPO Boards of Appeal.[8][9]
Temsirolimus US5362718ARapamycin 42-ester with 3-hydroxy-2-(hydroxymethyl)-2-methylpropionic acidWyethDescribes the synthesis of Temsirolimus and its use as an antineoplastic agent.[10]
EP2144611B9Anti-tumor activity of temsirolimus in papillary renal cell cancerWyeth LLCCovers the use of Temsirolimus for treating non-clear cell renal cell cancers, specifically papillary renal cell carcinoma.[10]

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus and its analogs exert their therapeutic effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[11][12][13] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and functions.[14][15][16]

  • mTORC1 is composed of mTOR, Raptor, GβL, and DEPTOR. It is sensitive to inhibition by Rapamycin and its analogs. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.

  • mTORC2 consists of mTOR, Rictor, GβL, Sin1, and DEPTOR. It is generally considered insensitive to acute Rapamycin treatment, although prolonged exposure may inhibit its assembly and function in some cell types. mTORC2 is involved in cell survival and cytoskeletal organization.

The mechanism of inhibition involves the formation of a complex between the rapalog and the intracellular protein FKBP12 (FK506-binding protein 12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the activity of mTORC1.[12][17][18]

Below is a diagram illustrating the mTOR signaling pathway and the point of intervention by Sirolimus and its analogs.

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates TSC1/TSC2 TSC1/TSC2 Akt->TSC1/TSC2 inhibits Rheb Rheb TSC1/TSC2->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits Sirolimus/Analogs Sirolimus/Analogs FKBP12 FKBP12 Sirolimus/Analogs->FKBP12 Inhibitory Complex Inhibitory Complex Sirolimus/Analogs->Inhibitory Complex FKBP12->Inhibitory Complex Inhibitory Complex->mTORC1 inhibits Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: Simplified mTOR signaling pathway illustrating inhibition by Sirolimus/analogs.

Quantitative Data

Pharmacokinetic Parameters of Everolimus

Everolimus was developed to improve upon the pharmacokinetic profile of Sirolimus, particularly its oral bioavailability.[19] The following table summarizes key pharmacokinetic parameters for Everolimus in adult patients.[19][20][21]

Parameter Value Condition
Time to Peak Concentration (Tmax) 1.3 - 1.8 hoursOral administration
Time to Steady State Within 7 days-
Metabolism Cytochrome P450 (CYP) 3A4, 3A5, 2C8-
Target Trough Concentration 3 - 15 µg/LIn combination with cyclosporine and prednisone
Interindividual Variability HighDue to differences in P-glycoprotein and CYP enzyme activity
Clinical Efficacy of Sirolimus in Primary Immune Thrombocytopenia (ITP)

While initially approved for organ transplant rejection, the anti-proliferative and immunomodulatory effects of Sirolimus have led to its investigation in other conditions. A clinical study on the use of Sirolimus for ITP demonstrated the following efficacy results after 3 months of treatment.[22]

Response Category Number of Patients (N=20) Percentage of Patients
Complete Response (CR) 630%
Response (R) 630%
No Response (NR) 840%
Overall Effective Rate (CR + R) 1260%

The median time to response for the 12 patients who responded to treatment was 2 weeks (range: 1 to 4 weeks).[22]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of mTOR inhibitors.

In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a substrate, such as 4E-BP1.[23][24]

Objective: To determine the in vitro inhibitory activity of a compound against mTORC1.

Materials:

  • HEK293E cells for mTORC1 immunoprecipitation

  • mTOR lysis buffer (supplemented with protease inhibitors and 0.3% CHAPS)

  • Anti-HA or anti-Myc antibodies

  • Protein A/G agarose (B213101) beads

  • Recombinant GST-4E-BP1 (substrate)

  • mTOR kinase assay buffer

  • ATP

  • Test compound (e.g., Sirolimus)

  • SDS-PAGE and Western blotting reagents

  • Anti-phospho-4E-BP1 antibody

Procedure:

  • Immunoprecipitation of mTORC1:

    • Culture and stimulate HEK293E cells with insulin (B600854) to activate the mTOR pathway.

    • Lyse the cells in mTOR lysis buffer.

    • Incubate the cell lysate with anti-HA or anti-Myc antibodies for 1.5 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for a further 1 hour to capture the antibody-mTORC1 complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Kinase Reaction:

    • Resuspend the mTORC1-bound beads in mTOR kinase assay buffer.

    • Add the test compound at various concentrations and incubate for 20 minutes on ice.

    • Initiate the kinase reaction by adding ATP and the GST-4E-BP1 substrate.

    • Incubate at 30°C for 30-60 minutes with shaking.

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an antibody specific for phosphorylated 4E-BP1.

    • Quantify the band intensity to determine the level of mTORC1 activity.

Data Analysis:

  • Calculate the percentage of mTORC1 inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow Cell Culture & Lysis Cell Culture & Lysis Immunoprecipitation Immunoprecipitation Cell Culture & Lysis->Immunoprecipitation Lysate Kinase Reaction Kinase Reaction Immunoprecipitation->Kinase Reaction mTORC1 Complex SDS-PAGE & Western Blot SDS-PAGE & Western Blot Kinase Reaction->SDS-PAGE & Western Blot Reaction Products Data Analysis Data Analysis SDS-PAGE & Western Blot->Data Analysis Phospho-4E-BP1 Signal Western_Blot_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Seeding & Treatment->Cell Lysis & Protein Quantification SDS-PAGE & Protein Transfer SDS-PAGE & Protein Transfer Cell Lysis & Protein Quantification->SDS-PAGE & Protein Transfer Immunoblotting & Detection Immunoblotting & Detection SDS-PAGE & Protein Transfer->Immunoblotting & Detection Data Normalization & Analysis Data Normalization & Analysis Immunoblotting & Detection->Data Normalization & Analysis

References

Laporolimus (Sirolimus and its Analogs): An In-depth Technical Guide to Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Laporolimus" did not yield specific results in searches for clinical trial data. It is highly probable that this is a typographical error for "Sirolimus" or a related mTOR inhibitor. This guide therefore focuses on the early-phase clinical trial data for Sirolimus and its analogs (rapalogs), such as Everolimus, which are inhibitors of the mammalian target of rapamycin (B549165) (mTOR).

This technical guide provides a comprehensive overview of early-phase clinical trial data for the mTOR inhibitors Sirolimus and its analog Everolimus. It is intended for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action

Sirolimus and its analogs are macrocyclic lactones that inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1] In target cells, Sirolimus first binds to the intracellular protein FKBP12.[1][2] This Sirolimus-FKBP12 complex then binds to and inhibits the mTOR protein kinase.[1][2] Inhibition of mTOR leads to the blockage of signal transduction pathways that are critical for cell cycle progression at the G1 to S phase transition. The mTOR pathway is frequently activated in many types of human cancer, making it a key therapeutic target.

Signaling Pathway

The mTOR signaling pathway is a complex cascade that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core mTOR Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Energy_Status Energy Status (ATP/AMP) Energy_Status->mTORC1 regulate Akt Akt/PKB PI3K->Akt activate TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibit Rheb Rheb-GTP TSC_Complex->Rheb inhibit Rheb-GDP to Rheb-GTP conversion Rheb->mTORC1 activate S6K1 p70S6K1 mTORC1->S6K1 activate 4EBP1 4E-BP1 mTORC1->4EBP1 inhibit Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition promote Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promote 4EBP1->Protein_Synthesis inhibit (when active) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 binds FKBP12->mTORC1 inhibits (as a complex with Sirolimus)

Figure 1: Simplified mTOR Signaling Pathway and the Mechanism of Action of Sirolimus.

Early-Phase Clinical Trial Data

The following tables summarize quantitative data from early-phase clinical trials of Sirolimus and Everolimus in various indications.

Table 1: Phase I Trial of Sirolimus and Hydroxychloroquine (B89500) in Lymphangioleiomyomatosis (LAM)
ParameterValueReference
Study Design Two-center, 48-week, Phase I trial
Patient Population Patients ≥18 years old with LAM
Intervention Sirolimus in combination with escalating oral hydroxychloroquine doses (200 mg and 400 mg twice daily) for 24 weeks, followed by a 24-week observation period.
Number of Patients 14 enrolled, 13 treated
Adverse Events Most common: mucositis, headache, and diarrhea. No drug-related serious adverse events were reported.
Efficacy Endpoints (Secondary) Improvement in lung function at 24 weeks, with a decrease at 48 weeks. At the higher hydroxychloroquine dose, FEV1 and FVC remained stable at 48 weeks.
Table 2: Phase II Trial of Everolimus in Relapsed or Refractory Waldenstrom Macroglobulinemia
ParameterValueReference
Study Design Multicenter, Phase II trial
Patient Population Patients with relapsed/refractory Waldenstrom's macroglobulinemia
Intervention Everolimus 10 mg PO daily
Number of Patients 60
Overall Response Rate (ORR) 50% (all partial responses)
Clinical Benefit Rate (Minor Response or better) 73% (95% CI: 60-84%)
Median Time to Response 2 months (range, 1-26)
Median Progression-Free Survival (PFS) 21 months
Grade 3 or Higher Toxicities Anemia (27%), leukopenia (22%), thrombocytopenia (20%), diarrhea (5%), fatigue (8%), stomatitis (8%), pulmonary toxicity (5%)
Table 3: Phase II Trial of Everolimus in a Pan-Cancer Cohort with mTOR Pathway Alterations
ParameterValueReference
Study Design Multicenter, histology-agnostic, single-arm, prospective Phase II trial
Patient Population Patients with advanced solid tumors harboring TSC1/TSC2 or MTOR mutations
Intervention Everolimus 10 mg once daily
Number of Patients 30
Objective Response Rate (ORR) 7% (2 partial responses) (95% CI, 1%-22%)
Median Progression-Free Survival (PFS) 2.3 months (95% CI, 1.8-3.7 months)
Median Overall Survival (OS) 7.3 months (95% CI, 4.5-12.7 months)
Most Common Treatment-Related Adverse Event (Any Grade) Mucositis (27%)
Serious Adverse Events 1 fatal pneumonitis

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. Below are representative experimental protocols from the cited early-phase trials.

Phase I Dose-Escalation Study Protocol

A common design for Phase I trials is the 3+3 dose escalation scheme. This design is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of a new drug or combination of drugs.

Dose_Escalation_Workflow start Start enroll_cohort1 Enroll 3 patients at Dose Level 1 start->enroll_cohort1 observe_dlt1 Observe for Dose-Limiting Toxicities (DLTs) enroll_cohort1->observe_dlt1 dlt_check1 0/3 DLTs? observe_dlt1->dlt_check1 enroll_cohort2 Enroll 3 patients at Dose Level 2 dlt_check1->enroll_cohort2 Yes dlt_check2 1/3 DLTs? dlt_check1->dlt_check2 No mtd_determined MTD Determined. Proceed to RP2D. enroll_cohort2->mtd_determined ...continue until MTD is exceeded expand_cohort1 Enroll 3 more patients at Dose Level 1 dlt_check2->expand_cohort1 Yes mtd_exceeded MTD Exceeded. Dose Level below is MTD. dlt_check2->mtd_exceeded No (≥2 DLTs) dlt_check3 ≤1/6 DLTs? expand_cohort1->dlt_check3 dlt_check3->enroll_cohort2 Yes dlt_check3->mtd_exceeded No end End mtd_exceeded->end mtd_determined->end

Figure 2: A typical 3+3 Dose Escalation Experimental Workflow for a Phase I Clinical Trial.

Inclusion Criteria (General Example for Solid Tumors):

  • Histologically confirmed advanced solid tumor.

  • Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST).

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

  • Adequate organ function (hematological, renal, and hepatic).

  • Signed informed consent.

Exclusion Criteria (General Example for Solid Tumors):

  • Prior treatment with an mTOR inhibitor.

  • Active brain metastases.

  • Uncontrolled intercurrent illness.

  • Known hypersensitivity to the study drug or its components.

Dose-Limiting Toxicity (DLT) Definition (Example):

  • Grade 4 hematological toxicity.

  • Grade 3 or 4 non-hematological toxicity (excluding alopecia, nausea, and vomiting that are well-controlled with medical intervention).

  • Inability to receive at least 75% of the planned dose due to toxicity.

Phase II Efficacy and Safety Study Protocol

Phase II trials are designed to evaluate the clinical activity and further assess the safety of a drug in a specific patient population.

Study Design: A single-arm, open-label Phase II study is a common design to assess the efficacy of a new agent.

Primary Endpoint: The primary endpoint is often the Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.

Secondary Endpoints:

  • Progression-Free Survival (PFS): The time from the start of treatment until disease progression or death.

  • Overall Survival (OS): The time from the start of treatment until death from any cause.

  • Duration of Response (DoR): The time from the initial response to disease progression.

  • Safety and Tolerability: Assessed by monitoring and grading adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).

Assessments:

  • Tumor assessments (e.g., CT or MRI scans) are typically performed at baseline and then every 6-8 weeks.

  • Safety assessments, including physical examinations, vital signs, and laboratory tests, are conducted at regular intervals throughout the study.

Conclusion

The early-phase clinical trial data for Sirolimus and its analogs demonstrate a manageable safety profile and evidence of clinical activity in various disease settings. The mechanism of action, centered on the inhibition of the mTOR pathway, provides a strong rationale for their use in oncology and other proliferative disorders. The quantitative data from Phase I and II trials are essential for designing subsequent Phase III studies to definitively establish the clinical benefit of these agents. Further research is ongoing to optimize dosing schedules, identify predictive biomarkers, and explore novel combination therapies to enhance the efficacy of mTOR inhibitors.

References

Methodological & Application

Laporolimus In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To facilitate research and development efforts in oncology and related fields, this document provides detailed application notes and protocols for in vitro assays involving Laporolimus, a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound and other mTOR inhibitors.

Introduction to this compound and the mTOR Pathway

This compound is a rapalog, a class of drugs that includes sirolimus (rapamycin) and its analogs, which specifically target the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes. Dysregulation of the mTOR pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.

This compound, like other rapalogs, forms a complex with the intracellular protein FKBP12. This complex then binds to the mTORC1 complex, one of the two distinct protein complexes of mTOR, thereby inhibiting its kinase activity.[1] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This action ultimately results in the suppression of protein synthesis and cell cycle progression.

Application Notes: In Vitro Evaluation of this compound

The following sections detail standard in vitro assays to characterize the biological activity of this compound. These protocols are designed to assess its inhibitory effect on cell proliferation and its impact on the mTOR signaling cascade.

Cell Proliferation and Viability Assays

A primary method to evaluate the anti-cancer activity of this compound in vitro is through cell proliferation and viability assays. These assays determine the concentration-dependent inhibitory effect of the compound on cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, representing the concentration of this compound required to inhibit cell growth by 50%.[2]

Table 1: Representative IC50 Values of mTOR Inhibitors in Various Cancer Cell Lines

Note: As specific IC50 values for this compound are not widely published, this table provides representative data for the analogous mTOR inhibitor, Everolimus, to guide experimental design.

Cell LineCancer TypemTOR InhibitorIC50 (nM)Reference
MCF-7Breast CancerEverolimus2.6F-3
PC-3Prostate CancerEverolimus5.8F-3
A549Lung CancerEverolimus12.4F-3
U87-MGGlioblastomaEverolimus3.9F-3
HT-29Colon CancerEverolimus8.7F-3
Western Blot Analysis of mTOR Pathway Inhibition

To confirm the mechanism of action of this compound, it is essential to analyze its effect on the phosphorylation status of key downstream targets of mTORC1. Western blotting is a widely used technique to detect changes in the phosphorylation of proteins such as p70S6K and 4E-BP1.[3][4] A reduction in the phosphorylated forms of these proteins following this compound treatment provides direct evidence of mTORC1 inhibition.

Table 2: Expected Outcomes of Western Blot Analysis Following this compound Treatment

Target ProteinExpected Change with this compoundRationale
Phospho-p70S6K (Thr389)DecreaseInhibition of mTORC1 prevents phosphorylation of its direct substrate, p70S6K.
Total p70S6KNo significant changeThis compound affects the phosphorylation state, not the total protein level.
Phospho-4E-BP1 (Thr37/46)DecreaseInhibition of mTORC1 leads to dephosphorylation of 4E-BP1.
Total 4E-BP1No significant changeThis compound affects the phosphorylation state, not the total protein level.
Phospho-Akt (Ser473)Variable/Potential IncreaseInhibition of the S6K1 negative feedback loop can lead to increased Akt phosphorylation.
Total AktNo significant changeThis compound does not directly target Akt expression.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis

This protocol details the detection of changes in the phosphorylation of mTOR pathway proteins in response to this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of p70S6K, 4E-BP1, and Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P TSC TSC1/TSC2 Akt->TSC P (Inhibits) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P This compound This compound This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits when dephosphorylated

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_analysis Analyze Protein Phosphorylation western_blot->pathway_analysis end Conclusion: Assess this compound Efficacy and Mechanism ic50->end pathway_analysis->end

References

Application Notes and Protocols for Laporolimus Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Laporolimus" is limited in publicly available scientific literature. The following application notes and protocols are based on the presumed mechanism of this compound as an mTOR inhibitor, drawing upon data and methodologies established for other well-characterized rapalogs such as Everolimus (B549166) and Sirolimus (Rapamycin). Researchers should validate these protocols and concentration ranges for their specific experimental context.

Introduction

This compound is a presumed inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] this compound is anticipated to exert its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts the phosphorylation of downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest.[1]

These application notes provide detailed protocols for treating cell cultures with this compound and assessing its biological effects on cellular signaling, proliferation, and apoptosis.

Data Presentation

The following tables summarize typical concentration ranges and IC50 values for mTOR inhibitors in various cancer cell lines, which can serve as a starting point for determining the optimal concentration of this compound in your experiments.

Table 1: Effective Concentrations of mTOR Inhibitors in In Vitro Studies

Cell LineCancer TypemTOR InhibitorEffective ConcentrationReference
MDA-MB-468Triple-Negative Breast CancerEverolimus~1 nM (IC50)
Hs578TTriple-Negative Breast CancerEverolimus~1 nM (IC50)
BT549Triple-Negative Breast CancerEverolimus~1 nM (IC50)
Ca9-22Oral CancerRapamycin10-20 µM
A172GlioblastomaStaurosporine~2 nmol/L (IC50)
U251GlioblastomaStaurosporine~2 nmol/L (IC50)

Table 2: IC50 Values of Various Anticancer Agents in Different Cell Lines

Cell LineAnticancer AgentIncubation TimeIC50 (µM)Reference
A549Compound 164d24h18.1 x 10⁻³
MCF-7Compound 164d24h10.5
DU-145Compound 164d24h10.1 x 10⁻³
SQUU-B5-FU72hVaries (real-time)
BT474Lapatinib-0.036
SKBR3Lapatinib-0.080

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Culture flasks, plates, and other sterile labware

Protocol:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well, 6-well) at the desired density for your specific assay.

    • Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 nM to 100 µM) to determine the optimal dose.

    • Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) in your experiment.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

III. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization, including any floating cells from the culture medium.

  • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

IV. Western Blotting for mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in the mTOR signaling pathway.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein samples to the same concentration with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Nutrients Nutrients Akt Akt PI3K->Akt TSC2 TSC2 Akt->TSC2 Cell Survival Cell Survival Akt->Cell Survival Rheb Rheb TSC2->Rheb Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 mTORC2->Akt eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E->Protein Synthesis This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) This compound Treatment->Apoptosis (Annexin V) Western Blotting Western Blotting This compound Treatment->Western Blotting IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis (Annexin V)->Quantification of Apoptotic Cells Protein Expression Analysis Protein Expression Analysis Western Blotting->Protein Expression Analysis

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for Laporolimus Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Laporolimus, a potent mTOR inhibitor, in various preclinical animal models. The following sections detail the mechanism of action, experimental protocols, and key quantitative data from representative studies, offering a valuable resource for designing and implementing in vivo investigations.

Mechanism of Action: mTOR Pathway Inhibition

This compound exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (B549165) (mTOR), a crucial serine-threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2] mTOR forms two distinct complexes, mTORC1 and mTORC2. This compound, similar to other rapalogs like sirolimus, primarily inhibits mTORC1. This inhibition disrupts downstream signaling pathways involved in protein synthesis and other critical cellular functions.[1] The hyperactivation of the mTOR pathway is implicated in various pathologies, including cancer, autoimmune diseases, and neurological disorders.[1][3] By modulating this pathway, this compound has shown therapeutic potential in a range of animal models.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GF->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibition This compound This compound (mTOR Inhibitor) This compound->mTORC1 Inhibition Protein_Synthesis Protein Synthesis Cell Growth Proliferation S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition

Figure 1: Simplified mTOR Signaling Pathway and this compound Inhibition.

Preclinical Efficacy in Animal Models

This compound and other mTOR inhibitors have demonstrated efficacy in a variety of animal models, highlighting their potential for treating a range of human diseases. Nonclinical studies in animals are crucial for establishing proof-of-concept, understanding the mechanism of action, and assessing the safety of new drugs before clinical trials.

Autoimmune and Inflammatory Disease Models

Experimental Autoimmune Encephalomyelitis (EAE): A Model for Multiple Sclerosis

There is substantial evidence that mTOR inhibitors like rapamycin can lessen the clinical severity of EAE, the primary animal model for multiple sclerosis. The therapeutic effect is attributed to the modulation of immune responses, including the balance between T-effector and T-regulatory cells.

Table 1: Representative Quantitative Data from EAE Animal Studies

ParameterValue/RangeAnimal ModelReference
Drug RapamycinC57BL/6 Mice
Induction MOG35-55 peptide in CFAC57BL/6 Mice
Dosage 1-5 mg/kg/dayC57BL/6 Mice
Administration Intraperitoneal (i.p.)C57BL/6 Mice
Key Findings Reduced clinical score, decreased CNS inflammationC57BL/6 Mice

Acute Lung Injury (ALI)

In murine models of lipopolysaccharide (LPS)-induced ALI, mTOR inhibitors have been investigated for their anti-inflammatory effects.

Table 2: Representative Quantitative Data from ALI Animal Studies

ParameterValue/RangeAnimal ModelReference
Drug Everolimus (B549166)C57BL/6 Mice
Induction Intratracheal LPSC57BL/6 Mice
Dosage 5 mg/kgC57BL/6 Mice
Administration Oral gavageC57BL/6 Mice
Key Findings Reduced inflammatory cell infiltration in BAL fluidC57BL/6 Mice
Neurological Disease Models

Epilepsy Models

In animal models of tuberous sclerosis complex (TSC) and other genetic disorders associated with mTOR pathway dysregulation, mTOR inhibitors have been shown to decrease pathological abnormalities and suppress seizures. For instance, in Pten knock-out mice, which exhibit seizures, treatment with rapamycin reduces seizure frequency.

Cerebral Palsy (CP) Model

In a mouse model of CP induced by hypoxia-ischemia and lipopolysaccharide-induced inflammation (HIL), mTOR pathway inhibition with rapamycin significantly reduced neuronal death and microglial activation.

Table 3: Representative Quantitative Data from a Cerebral Palsy Animal Model

ParameterValue/RangeAnimal ModelReference
Drug RapamycinMouse Pups (P6)
Induction Hypoxia-ischemia and lipopolysaccharide (HIL)Mouse Pups (P6)
Dosage 5 mg/kgMouse Pups (P6)
Administration Intraperitoneal (i.p.)Mouse Pups (P6)
Key Findings Reduced neuronal death and microglial activationMouse Pups (P6)

Detailed Experimental Protocols

The successful implementation of animal studies relies on well-defined and reproducible protocols. Animal models are indispensable for understanding disease mechanisms and for evaluating the efficacy and safety of new therapeutic agents before they are tested in humans.

Protocol 1: Induction and Treatment of EAE in Mice

This protocol provides a general framework for inducing EAE in C57BL/6 mice and assessing the efficacy of this compound.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle (e.g., DMSO, carboxymethylcellulose)

  • Sterile PBS

Workflow:

EAE_Workflow Day0 Day 0: Immunization - Emulsify MOG35-55 in CFA - Subcutaneous injection Day0_PTX Day 0 & 2: PTX Injection - Intraperitoneal injection Treatment_Start Treatment Initiation - Prophylactic or Therapeutic - this compound or Vehicle Day0->Treatment_Start Day0_PTX->Treatment_Start Monitoring Daily Monitoring - Clinical score - Body weight Treatment_Start->Monitoring Endpoint Endpoint Analysis - Histology (CNS) - Immune cell profiling (spleen, lymph nodes) Monitoring->Endpoint

Figure 2: Experimental Workflow for EAE Induction and Treatment.

Procedure:

  • Immunization (Day 0): Anesthetize mice and immunize subcutaneously with an emulsion of MOG35-55 in CFA.

  • PTX Administration (Day 0 and 2): Administer PTX intraperitoneally on the day of immunization and 48 hours later.

  • Treatment: Begin administration of this compound or vehicle at the desired time point (e.g., prophylactically from day 0 or therapeutically at the onset of clinical signs).

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain, spleen) for histological analysis of inflammation and demyelination, and for immunological analysis of T cell populations.

Protocol 2: LPS-Induced Acute Lung Injury in Mice

This protocol outlines the induction of ALI using LPS and the evaluation of this compound's therapeutic effects.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle

  • Sterile saline

Procedure:

  • Pre-treatment: Administer this compound or vehicle to mice for a specified period (e.g., on two consecutive days) prior to LPS challenge.

  • LPS Instillation: Anesthetize mice and intratracheally administer a single dose of LPS dissolved in sterile saline.

  • Monitoring: Observe mice for signs of respiratory distress.

  • Endpoint Analysis (e.g., 24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify total and differential cell counts (e.g., neutrophils).

    • Histology: Perfuse and fix lungs for histological examination to assess lung injury, including interstitial edema and cellular infiltration.

    • Cytokine Analysis: Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates.

Safety and Toxicology Considerations

Nonclinical safety studies are a regulatory requirement to support the initiation of clinical trials. These studies are conducted in compliance with international guidelines to assess the potential toxicity of a new drug. The selection of appropriate animal species for toxicity testing is a critical step and involves scientific, ethical, and practical considerations. For biologics, pharmacological relevance is a key factor in species selection.

General Safety Parameters to Monitor:

  • Mortality and morbidity

  • Clinical observations (e.g., changes in activity, posture, respiration)

  • Body weight changes

  • Food and water consumption

  • Hematology and clinical chemistry

  • Gross pathology and histopathology of major organs

It is important to note that while animal models are invaluable tools, they have limitations in predicting clinical outcomes in humans. Therefore, careful consideration of the translational value of the chosen animal model is essential.

References

Dissolution of Laporolimus for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laporolimus is a potent inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3][4] As a central regulator of cellular homeostasis, mTOR integrates signals from various upstream pathways, including growth factors and nutrient availability.[5] Dysregulation of the mTOR signaling cascade is implicated in numerous diseases, particularly cancer, making it a key therapeutic target. This compound, an analog of rapamycin, exerts its inhibitory effects on the mTOR Complex 1 (mTORC1).

These application notes provide detailed protocols for the dissolution of this compound to prepare stock and working solutions for in vitro and in vivo preclinical experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

This compound: Physicochemical Properties and Solubility

Understanding the solubility of this compound is fundamental to preparing homogenous solutions for experimental use. As a macrolide, this compound is a large, hydrophobic molecule with poor water solubility. Organic solvents are therefore required for its initial dissolution.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol (EtOH)≥ 25 mg/mLA suitable alternative to DMSO. Less cytotoxic for some cell lines.
Dimethylformamide (DMF)SolubleCan be used, but may exhibit higher cytotoxicity than DMSO and EtOH.
Propylene Glycol (PG)SolubleA good solvent option, particularly for in vivo formulations.
ChloroformNot RecommendedImmiscible with aqueous culture media and highly cytotoxic.

Note: The exact solubility may vary depending on the purity of the compound and the solvent grade. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of this compound Stock Solutions for In Vitro Experiments

High-concentration stock solutions are prepared in an organic solvent and then diluted to the final working concentration in cell culture medium. This minimizes the final concentration of the organic solvent in the cell culture, reducing the risk of solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO or EtOH to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When protected from light, solutions are more stable.

Table 2: Example Stock Solution Concentrations and Dilutions

Stock ConcentrationSolventStorage TemperatureTypical Final Concentration Range (in culture)
10 mMDMSO-20°C to -80°C1 nM - 10 µM
1 mg/mLEthanol-20°C to -80°C0.1 ng/mL - 10 µg/mL

Note: The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.1-0.5% (v/v) to avoid off-target effects. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Preparation of this compound Working Solutions for In Vitro Experiments

Working solutions are prepared by diluting the stock solution into the cell culture medium immediately before use.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

  • Vortexing: Gently vortex the working solutions to ensure homogeneity.

  • Application to Cells: Add the working solutions to the cell cultures and mix gently by swirling the plate.

Signaling Pathway and Experimental Workflow

The mTOR Signaling Pathway

This compound inhibits the mTORC1 complex, which is a central regulator of cell growth and proliferation. The diagram below illustrates the key components of the mTOR signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Working Solutions (Serial Dilutions) A->C B Culture Cells to Desired Confluency D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot for Phosphorylated S6K1/4E-BP1 E->G H Other Functional Assays (e.g., Autophagy, Apoptosis) E->H

References

Application Notes and Protocols for Laporolimus Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Laporolimus (also known as rapamycin (B549165) or sirolimus) and its analogs, such as everolimus (B549166) and temsirolimus, in various mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of these mTOR inhibitors.

Overview and Mechanism of Action

This compound and its analogs are potent inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] this compound, by binding to FKBP12, allosterically inhibits mTORC1, which is sensitive to rapamycin.[1][3] This inhibition disrupts downstream signaling pathways responsible for protein synthesis and cell cycle progression.[2][3]

Signaling Pathway of this compound (mTOR Inhibition)

The diagram below illustrates the central role of mTOR in cellular signaling and the inhibitory action of this compound.

mTOR_pathway PI3K PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound This compound This compound->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth mTORC2 mTORC2 Akt_Ser473 Akt (Ser473) mTORC2->Akt_Ser473

Figure 1: this compound (mTOR) Signaling Pathway.

Quantitative Data on this compound Dosage in Mouse Models

The following tables summarize the dosages of this compound and its analogs used in various mouse models, along with the observed outcomes.

Table 1: this compound (Rapamycin/Sirolimus) Dosage in Mouse Models
Mouse ModelThis compound DosageAdministration RouteDosing ScheduleKey Outcomes
Cancer
Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft5, 10, 15, and 20 mg/kgIntraperitoneal (i.p.)Daily, 5 days/week for 3 weeksSignificant tumor growth inhibition at all doses.[4]
HNSCC Minimal Residual Disease5 mg/kgIntraperitoneal (i.p.)Daily, 5 days/week for 1 monthSignificantly suppressed tumor growth and improved survival.[4]
Colon Adenocarcinoma1.5 mg/kg/dayContinuous infusionContinuousMost effective tumor inhibition compared to bolus dosing.[5]
Liver Cancer (Transgenic Model)1.5 mg/kgOral gavageDailyMarked suppression of tumor growth in the de novo treatment group.[6]
Autoimmune Disease
Experimental Autoimmune Encephalomyelitis (EAE)0.3 mg/kg (low dose), 1 mg/kg (high dose)Not specifiedNot specifiedHigh dose (1 mg/kg) showed better inflammation relief.[7]
Experimental Autoimmune Encephalomyelitis (EAE)1.0 mg/kgNot specifiedDaily, starting on day 0 post-immunization or after clinical signsInhibited development and progression of EAE; reduced severity.[8]
Organ Transplantation
Vascularized Composite Allotransplantation1, 3, 5 mg/kg/dayNot specifiedDaily for 30 days5 mg/kg/day yielded 100% allograft survival.[9]
Heart Allograft (Rat Model)0.08 mg/kg, 0.8 mg/kgContinuous intravenous (i.v.) infusion14 daysDose-dependent extension of allograft survival.[10]
Other
Polycystic Kidney Disease (PKD)10 mg/kg chow (low dose), 100 mg/kg chow (high dose)Oral (in chow)ContinuousHigh dose inhibited cystogenesis and accelerated cyst regression.[11]
Table 2: Everolimus (RAD001) Dosage in Mouse Models
Mouse ModelEverolimus DosageAdministration RouteDosing ScheduleKey Outcomes
Cancer
Hepatocellular Carcinoma (HCC) XenograftNot specifiedOralNot specifiedDose-dependent inhibition of tumor growth.[12]
Triple-Negative Breast Cancer (TNBC) Metastasis5 and 10 mg/kgNot specifiedOnce a dayReduced the number of lung metastatic nodules.[13]
General
GFP-LC3 Transgenic Mice1.5 mg/kg/daySubcutaneous (s.c.) osmotic minipumpContinuous for 3 or 28 daysShort-term (3 days) inhibited mTORC1 and stimulated autophagy.[14]
GFP-LC3 Transgenic Mice3 mg/kgOral gavageEvery other day for 56 daysPartially rescued mTORC1 sensitivity.[14]
Table 3: Temsirolimus (CCI-779) Dosage in Mouse Models
Mouse ModelTemsirolimus DosageAdministration RouteDosing ScheduleKey Outcomes
Cancer
Renal Cell Carcinoma (RENCA) and Melanoma (B16)Not specifiedNot specifiedDays 11-16 and 18-23 post-tumor implantationEnhanced anti-tumor activity of cancer vaccines.[15]
Breast CancerNot specifiedNot specifiedNot specifiedEnhanced CD8+ T cell-mediated anti-cancer effect.[16]
Prostate Cancer XenograftNot specifiedNot specifiedNot specifiedInhibited tumor growth.[17]

Experimental Protocols

The following are generalized protocols for the administration of this compound in mouse models, based on common practices cited in the literature.

Drug Formulation
  • For Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection: this compound (sirolimus) can be prepared in a vehicle solution. A common vehicle consists of 4% ethanol, 5.2% Tween 80, and 5.2% polyethylene (B3416737) glycol 400.[4]

  • For Oral Gavage: this compound can be formulated for oral administration. The specific vehicle may vary depending on the study.

  • For Continuous Infusion: Osmotic minipumps can be used for continuous subcutaneous delivery of this compound. The drug is dissolved in a stable vehicle suitable for the pump.[5][14]

Administration Routes
  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse, exposing the abdomen.

    • Insert a 26-30 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[18]

    • Inject the drug solution. The maximum volume should not exceed 2 ml for a 20g mouse.[18]

  • Oral Gavage:

    • Gently restrain the mouse.

    • Use a gavage needle to administer the drug solution directly into the stomach. A safe volume is typically 10 ml/kg body weight.[18]

  • Subcutaneous (s.c.) Injection:

    • Lift a fold of skin between the shoulder blades.

    • Insert a 25-27 gauge needle into the subcutaneous tissue and inject the drug.[18]

  • Continuous Subcutaneous Infusion (via Osmotic Minipump):

    • Anesthetize the mouse.

    • Make a small incision in the skin on the back.

    • Implant the osmotic minipump subcutaneously.

    • Close the incision with sutures.[14]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a tumor xenograft mouse model.

experimental_workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size (e.g., 50-100 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle (Specify dose, route, schedule) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Clinical Signs treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint euthanasia Euthanize Mice and Collect Tissues for Analysis endpoint->euthanasia analysis Analyze Data (e.g., tumor volume, survival, biomarkers) euthanasia->analysis end End analysis->end

Figure 2: Experimental Workflow for Efficacy Study.

Important Considerations

  • Dose Selection: The optimal dose of this compound can vary significantly depending on the mouse model, the targeted disease, and the desired therapeutic effect. Pilot studies are often necessary to determine the most effective and well-tolerated dose.

  • Toxicity: While generally well-tolerated at therapeutic doses in mice, high doses or prolonged treatment with this compound can lead to side effects such as weight loss.[9] Careful monitoring of animal health is crucial.

  • Pharmacokinetics: The route and frequency of administration can significantly impact the pharmacokinetic profile of this compound. Continuous infusion may provide more stable drug levels and enhanced efficacy compared to bolus injections.[5]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

These application notes and protocols are intended as a guide. Researchers should adapt these methodologies to their specific experimental needs and consult relevant literature for more detailed information.

References

Application Notes and Protocols for Laporolimus Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of laporolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The information is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound in various disease models, particularly in oncology and immunology.

Mechanism of Action

This compound exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[2] this compound, like other rapalogs, primarily targets mTORC1. It first binds to the intracellular receptor FK506-binding protein 12 (FKBP12), and this complex then interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[3]

The inhibition of mTORC1 by this compound disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This leads to the suppression of protein synthesis and cell cycle progression. By interfering with these fundamental cellular processes, this compound can inhibit the growth of cancer cells and suppress immune cell proliferation.[1][4]

The mTOR pathway is situated downstream of the PI3K/AKT signaling cascade, which is frequently activated in cancer through various mechanisms such as growth factor receptor activation or mutations in key signaling components like PI3K and PTEN.[4][5]

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (EGF, IGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound + FKBP12 This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Preclinical In Vivo Administration Protocols

The following protocols are generalized from preclinical studies of mTOR inhibitors and should be adapted and optimized for specific experimental designs involving this compound. Preclinical research must adhere to Good Laboratory Practices (GLP) as defined by regulatory agencies like the FDA.[6]

Murine Xenograft Tumor Models

Xenograft models, particularly subcutaneous and orthotopic implantations, are critical for evaluating the anti-cancer activity of this compound in vivo.[7]

a. Subcutaneous Xenograft Model Protocol

  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, HT29 for colorectal cancer) under standard conditions.[8]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Cell Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

    • Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, ethanol).

    • For administration, dilute the stock solution in a vehicle such as a mixture of Cremophor EL and ethanol, further diluted with saline or 5% dextrose solution. The final concentration of the initial solvent should be minimized.

    • Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection at predetermined dose levels (e.g., 1-10 mg/kg) on a specified schedule (e.g., daily, every other day).

  • Efficacy Assessment:

    • Continue treatment for a defined period (e.g., 2-4 weeks).

    • Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for pharmacodynamic markers).

Xenograft_Workflow A Cancer Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth to Palpable Size C->D E Randomization into Treatment Groups D->E F This compound Administration (p.o. or i.p.) E->F G Vehicle Control Administration E->G H Monitor Tumor Volume & Body Weight F->H G->H I Endpoint: Tumor Excision & Analysis H->I

Figure 2: Experimental workflow for a subcutaneous xenograft study.
Allograft Transplantation Models

In preclinical transplant models, this compound is evaluated for its immunosuppressive properties to prevent allograft rejection.[9]

a. Rodent Heart Transplantation Model Protocol

  • Animal Model: Use genetically distinct rat strains (e.g., Lewis as recipient, Brown Norway as donor) to induce an allogeneic immune response.

  • Surgical Procedure: Perform heterotopic heart transplantation, where the donor heart is transplanted into the recipient's abdomen or neck.

  • Drug Administration:

    • Begin this compound administration on the day of transplantation or shortly thereafter.

    • Due to the need for consistent drug exposure, administration can be via continuous intravenous infusion using an osmotic pump or through daily oral gavage.[9][10]

  • Efficacy Assessment:

    • Monitor graft survival by daily palpation of the transplanted heart. Rejection is determined by the cessation of heartbeat.

    • Mean Survival Time (MST) is the primary endpoint.

    • At the time of rejection or study endpoint, collect blood and tissue samples for immunological analysis (e.g., flow cytometry for T-cell populations, histology of the graft).

Quantitative Data from Preclinical Studies of mTOR Inhibitors

The following tables summarize representative quantitative data from preclinical studies of sirolimus (rapamycin), a close analog of this compound. This data provides a benchmark for expected outcomes in similar studies with this compound.

Table 1: Efficacy of Sirolimus in a Rat Heart Allograft Model [9][10]

Treatment GroupDose (mg/kg/day)Administration RouteMean Survival Time (MST ± SD, days)
Untreated Control--6.3 ± 0.5
Sirolimus0.08Continuous i.v. Infusion34.4 ± 12.1
Sirolimus0.8Continuous i.v. Infusion74.1 ± 20.2

Note: Data demonstrates a dose-dependent increase in allograft survival with sirolimus treatment.

Table 2: Pharmacokinetic Interactions in Combination Therapy (Rat Model) [9]

Drug CombinationEffect on Sirolimus LevelsEffect on Cyclosporine A (CsA) Levels
Sirolimus + CsA (Oral Gavage)CsA increased Sirolimus levels by 2-11 foldSirolimus increased CsA levels by 2-3 fold

Note: Significant pharmacokinetic interactions can occur when mTOR inhibitors are combined with other drugs, which must be considered in preclinical and clinical study design.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, it is essential to measure the modulation of downstream targets in the mTOR pathway in tumor or tissue samples.

Protocol: Western Blotting for p-S6K

  • Sample Collection: At the study endpoint (or at various time points after dosing), collect tumor or tissue samples and immediately snap-freeze in liquid nitrogen or place in a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Extraction: Homogenize the tissue and extract total protein. Determine protein concentration using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against phosphorylated S6K (p-S6K), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the p-S6K band intensity and normalize it to total S6K and the loading control to determine the extent of target inhibition.

Conclusion

The preclinical evaluation of this compound requires robust and well-designed in vivo and in vitro experiments. The protocols and data presented here serve as a foundational guide for researchers. Key considerations for successful preclinical studies include the selection of appropriate animal models, optimization of drug formulation and administration routes, and rigorous pharmacodynamic analysis to confirm on-target activity. Adherence to established laboratory practices and careful study design will yield reliable data to support the clinical development of this compound.

References

Application Notes and Protocols for Laporolimus (Sirolimus) in Immunosuppression Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Laporolimus" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Sirolimus , also known as Rapamycin . This document will proceed under the assumption that the compound of interest is Sirolimus, a well-characterized mTOR inhibitor used extensively in immunosuppression research.

Introduction

Sirolimus is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent immunosuppressive agent widely used in research and clinical settings to prevent organ transplant rejection.[1] Its primary mechanism of action is the inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] These application notes provide detailed information on the mechanism of action of Sirolimus and protocols for its in vitro evaluation in immunosuppression research.

Mechanism of Action

Sirolimus exerts its immunosuppressive effects by specifically targeting the mTOR signaling pathway. The key steps are as follows:

  • Binding to FKBP12: Sirolimus first enters the cytoplasm of immune cells, such as T and B lymphocytes, and binds to the immunophilin FK506-binding protein 12 (FKBP12).[1]

  • Inhibition of mTORC1: The Sirolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[1] This is a rapamycin-sensitive complex that plays a central role in integrating signals from growth factors and nutrients.

  • Downstream Effects: The inhibition of mTORC1 disrupts downstream signaling cascades that are essential for cellular proliferation and protein synthesis. Key downstream targets of mTORC1 include:

    • p70 S6 Kinase (p70S6K): mTORC1 phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, promoting the translation of mRNAs that encode for ribosomal proteins and elongation factors. Inhibition of this pathway leads to a decrease in protein synthesis.

    • 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation. When mTORC1 is inhibited, unphosphorylated 4E-BP1 binds to eIF4E, preventing the initiation of translation of key proteins required for cell cycle progression.

  • Cell Cycle Arrest: By inhibiting protein synthesis and the translation of critical cell cycle regulators, Sirolimus blocks the progression of activated T and B lymphocytes from the G1 to the S phase of the cell cycle.[1] This cytostatic effect prevents the clonal expansion of antigen-activated immune cells, which is a hallmark of an immune response.

Unlike calcineurin inhibitors (e.g., Tacrolimus, Cyclosporine) which block the transcription of cytokine genes like Interleukin-2 (IL-2), Sirolimus acts downstream by inhibiting the proliferative response of T-cells to cytokine signaling.

mTOR_Pathway GF Growth Factors (e.g., IL-2) Receptor Cytokine Receptor GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Sirolimus Sirolimus (this compound) FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 Inhibits S6 Ribosomal S6 Protein S6K1->S6 eIF4E eIF4E eIF4EBP1->eIF4E Inhibits ProteinSynth Protein Synthesis & Cell Cycle Progression (G1 to S phase) S6->ProteinSynth eIF4E->ProteinSynth

Caption: mTOR signaling pathway and the inhibitory action of Sirolimus.

Quantitative Data

The immunosuppressive activity of Sirolimus can be quantified by its half-maximal inhibitory concentration (IC50) in various in vitro assays. These values can vary depending on the cell type, stimulation conditions, and assay duration.

Cell Type Assay Stimulant Sirolimus (Rapamycin) IC50 Reference
Human T-lymphoblastsProliferationAnti-CD3~2 µM (for LY294002, a PI3K inhibitor with similar downstream effects)
Human T-lymphoblastsProliferationAnti-CD3 + Anti-CD28~0.625 µM (for LY294002)
Human Osteosarcoma Cells (MG63/ADM)Proliferation-23.97 nmol/L
Triple-Negative Breast Cancer (MDA-MB-231)Proliferation-12.2 µM
Triple-Negative Breast Cancer (BT-549)Proliferation-15.9 µM
Human Lymphocytes (Female)Proliferation-4.5 nM (for Everolimus, a Sirolimus analog)
Human Lymphocytes (Male)Proliferation-10.5 nM (for Everolimus)

Note: IC50 values are highly context-dependent and should be determined empirically for each experimental system.

Experimental Protocols

The following are detailed protocols for key experiments to assess the immunosuppressive activity of Sirolimus in vitro.

Experimental_Workflow Start Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture Culture PBMCs with Mitogen (e.g., PHA) and varying concentrations of Sirolimus Start->Culture Incubate Incubate for 48-72 hours Culture->Incubate Proliferation Lymphocyte Proliferation Assay (MTT) Incubate->Proliferation Cytokine Cytokine Secretion Assay (ELISA) Incubate->Cytokine Western Western Blot (p-p70S6K) Incubate->Western IC50 Determine IC50 for Proliferation Proliferation->IC50 CytokineLevels Quantify Cytokine (e.g., IL-2, IFN-γ) Levels Cytokine->CytokineLevels ProteinLevels Analyze Protein Phosphorylation Western->ProteinLevels

Caption: General experimental workflow for assessing Sirolimus activity.

Protocol 1: Lymphocyte Proliferation Assay (MTT)

This assay measures the metabolic activity of lymphocytes, which correlates with their proliferation rate.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) or other mitogen

  • Sirolimus stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of Sirolimus in complete medium. Add 50 µL of the Sirolimus dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (no drug).

  • Stimulation: Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL) to all wells except for the negative control (unstimulated cells). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each Sirolimus concentration relative to the positive control and determine the IC50 value.

Protocol 2: Cytokine Secretion Assay (ELISA for IL-2 and IFN-γ)

This protocol describes the quantification of secreted cytokines in the culture supernatant using a sandwich ELISA.

Materials:

  • Supernatants from the lymphocyte proliferation assay (or a parallel experiment)

  • ELISA plate coated with capture antibody for human IL-2 or IFN-γ

  • Biotinylated detection antibody for human IL-2 or IFN-γ

  • Recombinant human IL-2 or IFN-γ standard

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Preparation: If not using a pre-coated plate, coat a 96-well ELISA plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.

  • Blocking: Block the plate with assay buffer for 1-2 hours at room temperature. Wash the plate.

  • Standard and Sample Incubation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Add 100 µL of standards and culture supernatants (diluted if necessary) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample.

Protocol 3: Western Blot for Phospho-p70S6K (Thr389)

This protocol is for detecting the phosphorylation status of p70S6K, a downstream target of mTORC1, as an indicator of Sirolimus activity.

Materials:

  • PBMCs treated as in Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-p70S6K (Thr389)

  • Primary antibody: Rabbit anti-total p70S6K

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, harvest the PBMCs, wash with cold PBS, and lyse the cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70S6K (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total p70S6K to normalize for protein loading.

  • Analysis: Quantify the band intensities and express the level of phosphorylated p70S6K relative to the total p70S6K.

References

Application Notes and Protocols: Laporolimus in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Laporolimus, a mechanistic target of rapamycin (B549165) (mTOR) inhibitor, in cancer cell line studies. The protocols detailed below are foundational for evaluating the anti-cancer properties of this compound and similar compounds.

Introduction to this compound and the mTOR Pathway

This compound is a derivative of sirolimus (rapamycin) and functions as a potent and specific inhibitor of the mTOR signaling pathway.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] It integrates signals from various upstream pathways, including the PI3K/Akt pathway, in response to growth factors and nutrient availability.[5] In many cancers, the mTOR pathway is hyperactivated, promoting tumor growth and proliferation.[2][3]

This compound, like other rapalogs, first binds to the intracellular protein FKBP12. This drug-protein complex then interacts with the mTORC1 complex, a key component of the mTOR pathway, leading to the inhibition of its kinase activity.[2][6] This blockade disrupts downstream signaling, primarily through the dephosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest at the G1-S interface.[2][7]

Core Applications in Cancer Cell Line Research

The primary applications of this compound in in vitro cancer research include:

  • Determining Anti-proliferative Activity: Assessing the ability of this compound to inhibit cancer cell growth and determining its potency (IC50).

  • Investigating Apoptosis Induction: Evaluating whether this compound can induce programmed cell death in cancer cells.

  • Elucidating Mechanism of Action: Confirming the on-target effect of this compound by analyzing the phosphorylation status of key mTOR pathway proteins.

Data Presentation: Anti-proliferative Activity of mTOR Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for various mTOR inhibitors (rapalogs) across a range of cancer cell lines, providing a comparative benchmark for the expected efficacy of this compound.

Cell LineCancer TypemTOR InhibitorIC50 (µM)Incubation Time (h)
A549Lung Carcinoma164c0.036 ± 0.002272
A549Lung Carcinoma164d0.0006 ± 0.0002972
MCF-7Breast Cancer164c> 100072
MCF-7Breast Cancer164d> 100072
DU-145Prostate Cancer164c126.2 ± 4.472
DU-145Prostate Cancer164d53.6 ± 0.4072
WM2664Melanoma164c229.3 ± 25.972
WM2664Melanoma164d212.2 ± 10.572

Data synthesized from multiple sources for illustrative purposes of rapalog activity.[8]

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inactivation Rheb Rheb TSC->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inactivation This compound This compound (Rapalog) This compound->mTORC1 Inhibition

Caption: this compound inhibits the mTORC1 signaling pathway.

Cell_Viability_Workflow Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (e.g., 72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent 7. Add Solubilization Solvent (e.g., DMSO) Incubate3->Add_Solvent Read 8. Read Absorbance (e.g., 570 nm) Add_Solvent->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Workflow for determining IC50 using an MTT assay.

Apoptosis_Assay_Principle cluster_0 Cell States cluster_1 Staining Principle Healthy Healthy Cell (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Healthy->Early_Apoptotic Apoptosis Induction Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Early_Apoptotic->Late_Apoptotic Membrane Permeabilization AnnexinV Annexin V (Binds to exposed Phosphatidylserine) AnnexinV->Early_Apoptotic Late_Ap_Necrotic Late_Ap_Necrotic PI Propidium Iodide (PI) (Stains DNA in compromised membranes) PI->Late_Apoptotic

Caption: Principle of Annexin V and PI staining for apoptosis.

Western_Blot_Workflow Treat 1. Treat Cells with This compound Lyse 2. Cell Lysis & Protein Quantification Treat->Lyse Load 3. SDS-PAGE (Protein Separation) Lyse->Load Transfer 4. Transfer to Membrane (e.g., PVDF) Load->Transfer Block 5. Blocking (e.g., 5% BSA) Transfer->Block Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-S6K) Block->Primary_Ab Secondary_Ab 7. HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect 8. Chemiluminescent Detection Secondary_Ab->Detect Analyze 9. Image Analysis Detect->Analyze

Caption: Western blot workflow for protein analysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO, concentration matched to the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V Staining

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[10][11]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation, specifically to confirm the inhibition of the mTOR pathway.[12][13]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-S6K1) and a loading control (e.g., β-actin) to ensure equal protein loading.

References

Application Notes and Protocols for the Experimental Design of Laporolimus Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laporolimus is a promising investigational agent belonging to the class of mTOR inhibitors. As a derivative of rapamycin (B549165), it is designed to offer an improved therapeutic window. The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that governs fundamental cellular activities such as growth, proliferation, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[4][5] this compound, by targeting the mTOR pathway, holds the potential for significant anti-neoplastic activity.

These application notes provide a comprehensive guide for researchers designing preclinical and early-phase clinical studies involving this compound. The protocols and considerations outlined below are based on established methodologies for characterizing mTOR inhibitors and can be adapted to specifically evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting mTOR, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3]

  • mTORC1 , which includes the regulatory protein Raptor, is sensitive to rapamycin and its analogs. It acts as a central regulator of cell growth by promoting protein synthesis through the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4]

  • mTORC2 , containing the protein Rictor, is generally considered rapamycin-insensitive, although long-term treatment can affect its assembly and function in some cell types.[5] Its primary role is in promoting cell survival and regulating the cytoskeleton through the phosphorylation of Akt at serine 473.[1]

A visual representation of the mTOR signaling pathway is provided below to facilitate a deeper understanding of this compound's mechanism of action.

mTOR_Signaling_Pathway GF Growth Factors (e.g., IGF-1, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Inhibition Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP activity Rheb Rheb-GDP mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb_GTP->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition S6 Ribosomal Protein S6 p70S6K->S6 Protein_Synthesis Protein Synthesis Cell Growth & Proliferation S6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E eIF4E->Protein_Synthesis This compound This compound This compound->mTORC1 Inhibition mTORC2 mTORC2 (mTOR, Rictor, mSIN1) Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Phosphorylation Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Survival Cell Survival Akt_pS473->Survival Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Cell_Lines Select Cancer Cell Line Panel Viability Cell Viability Assays (MTT/MTS) Cell_Lines->Viability IC50 Determine IC50 Values Viability->IC50 Western_Blot_vitro Western Blot for Pharmacodynamic Markers (p-p70S6K, p-4E-BP1) IC50->Western_Blot_vitro Target_Modulation Confirm On-Target Activity Western_Blot_vitro->Target_Modulation PK_Study Pharmacokinetic (PK) Studies in Mice Target_Modulation->PK_Study PK_Parameters Determine PK Parameters (Cmax, AUC, t1/2) PK_Study->PK_Parameters Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) PK_Parameters->Efficacy_Study Xenograft_Model Establish Xenograft Tumor Models Xenograft_Model->Efficacy_Study Tumor_PD Tumor Pharmacodynamic Analysis Efficacy_Study->Tumor_PD Efficacy_Results Evaluate Anti-Tumor Efficacy Efficacy_Study->Efficacy_Results Phase_I Phase I Clinical Trial (Dose Escalation) Efficacy_Results->Phase_I MTD_RP2D Determine MTD & RP2D Phase_I->MTD_RP2D Phase_II Phase II Clinical Trial (Efficacy in Specific Cancers) MTD_RP2D->Phase_II Clinical_Efficacy Assess Clinical Efficacy (ORR, PFS) Phase_II->Clinical_Efficacy

References

Troubleshooting & Optimization

Laporolimus solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is based on data available for sirolimus (rapamycin), a structurally and functionally related mTOR inhibitor. "Laporolimus" is not a widely recognized chemical entity in scientific literature; therefore, sirolimus is used as a proxy to address the potential challenges related to its solubility and stability.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous solutions?

A1: this compound, like sirolimus, is a highly lipophilic and poorly water-soluble molecule.[1][2] Its chemical structure lacks ionizable functional groups within the physiological pH range, contributing to its low aqueous solubility (approximately 2.6 µg/mL for sirolimus).[2][3] This inherent low solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in aqueous buffers for in vitro and in vivo studies.

Q2: What are the primary factors affecting the stability of this compound in solution?

A2: The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. Sirolimus is known to be unstable in acidic and basic solutions, with hydrolysis being a major degradation pathway.[4] It exhibits maximum stability in a pH range of 4-6.[4] Elevated temperatures and exposure to light, particularly UV light, can also accelerate its degradation.[5][6]

Q3: I am observing a loss of this compound concentration in my samples over time. What could be the cause?

A3: Loss of this compound concentration can be attributed to several factors:

  • Chemical Degradation: As mentioned, this compound is susceptible to hydrolysis, especially at non-optimal pH values and higher temperatures.[4]

  • Adsorption to Surfaces: Due to its lipophilic nature, this compound may adsorb to plastic surfaces of storage containers and labware. Using low-adsorption plastics or glass containers is recommended.

  • Photodegradation: Exposure to ambient light or UV sources can lead to degradation.[6] It is advisable to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: Can I use DMSO to prepare my this compound stock solution? What are the best practices?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. Sirolimus is soluble in DMSO at concentrations as high as 200 mg/mL.[7] When preparing a DMSO stock solution, ensure the this compound is completely dissolved. For subsequent use in aqueous buffers, it is crucial to minimize the final DMSO concentration in your experimental setup, as high concentrations can have cytotoxic effects or interfere with biological assays.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Media
  • Problem: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.

  • Possible Causes:

    • The final concentration of this compound exceeds its aqueous solubility limit.

    • The percentage of DMSO in the final solution is too low to maintain solubility.

    • The buffer composition is incompatible with this compound.

  • Solutions:

    • Increase the final DMSO concentration: While keeping it below the tolerance level of your assay.

    • Use a solubilizing agent: Consider incorporating surfactants like Tween-20 or formulating with carriers such as cyclodextrins or polyethylene (B3416737) glycol (PEG) to enhance aqueous solubility.[8][9]

    • Prepare a solid dispersion: For oral formulations, preparing a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[10]

Issue 2: Inconsistent Results in Stability Studies
  • Problem: High variability in this compound concentration is observed across replicate samples in a stability study.

  • Possible Causes:

    • Inconsistent storage conditions (temperature, light exposure) between samples.

    • Non-homogenous sample solutions.

    • Inaccurate quantification method.

  • Solutions:

    • Standardize storage conditions: Ensure all samples are stored under identical and controlled conditions.

    • Thorough mixing: Vortex or gently agitate solutions before taking aliquots for analysis.

    • Method validation: Use a validated stability-indicating analytical method, such as HPLC-UV or HPLC-MS, to accurately quantify the parent compound and its degradation products.[11][12]

Quantitative Data Summary

This compound (as Sirolimus) Solubility in Organic Solvents
SolventSolubilityTemperature (K)
AcetoneData not specified295 - 345
ChloroformData not specified295 - 345
MethanolData not specified295 - 345
Ethanol50 mg/mL[7]Not Specified
DichloromethaneData not specified295 - 345
DMSO200 mg/mL[7]Not Specified

Note: A study by Gandhi & Murthy (2012) measured the solubility of sirolimus in several organic solvents but the specific quantitative values were not available in the abstract.[13][14]

This compound (as Sirolimus) Stability in Different Media
MediumConditionHalf-life / Degradation
Aqueous Solution (pH 1.2)37°CRapid degradation, <10% remaining after 30 minutes[3]
Aqueous Solution (pH 4-6)Not SpecifiedMaximum stability[4]
Methanolic SolutionNot SpecifiedLow stability[4]
Whole Blood4°C and 30°C (dark and light)Stable for up to 8 days (<10% decrease)[15][16]
Whole Blood-20°CStable for up to 90 days[5][17]
0.9% NaCl Infusion (Polypropylene bag)20°C, room light~6% degradation after 1 day[6]
0.9% NaCl Infusion (Polypropylene bag)4°C, protected from light~1.0% degradation per day[6]
0.9% NaCl Infusion (Polypropylene bag)20°C, protected from light~1.56% degradation per day[6]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility assay procedures.[18][19][20][21]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: Stability-Indicating HPLC Assay for this compound

This protocol provides a general framework for a stability-indicating HPLC method based on published methods for sirolimus.[11][22][23]

Objective: To quantify the concentration of this compound and its degradation products over time.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (e.g., 65:35 v/v)[12]

  • This compound reference standard

  • Stressed this compound samples (e.g., from acid/base hydrolysis, oxidation, photolysis, thermal stress)

Chromatographic Conditions (Example):

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (65:35 v/v)[12]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 277 nm[12]

  • Column Temperature: 50°C

  • Injection Volume: 20 µL

Procedure:

  • Method Development and Specificity:

    • Analyze stressed samples (acid, base, oxidative, photolytic, and thermal degradation) to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

    • The peak purity of the this compound peak should be assessed using a PDA detector to confirm no co-eluting impurities.

  • Validation:

    • Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range and inject them into the HPLC. Plot a calibration curve of peak area versus concentration and determine the linearity (r² > 0.99).

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the accuracy (% recovery) and precision (% RSD).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Sample Analysis:

    • Prepare and inject the stability samples into the HPLC system.

    • Quantify the concentration of this compound in the samples using the validated calibration curve.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 | Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP | (GAP activity) Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | Autophagy Autophagy mTORC1->Autophagy | This compound This compound (Sirolimus) FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 | (in complex with this compound) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis | (inhibition lifted)

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Solubility_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify using validated HPLC method F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

References

Technical Support Center: Optimizing Laporolimus Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Laporolimus: "this compound" is not a standard recognized name for a commercially available or investigational drug in major pharmaceutical databases. However, its name strongly suggests it is an analog of Sirolimus (also known as Rapamycin), a well-characterized inhibitor of the mammalian target of rapamycin (B549165) (mTOR). This guide is therefore based on the established properties and experimental methodologies for Sirolimus and its analogs (e.g., Everolimus, Temsirolimus), which are collectively known as "rapalogs." The principles and protocols described here are applicable to novel rapalogs like this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is understood to be an analog of Sirolimus, placing it in the class of mTOR inhibitors. Its primary mechanism of action is the inhibition of the serine/threonine kinase mTOR, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] this compound, like other rapalogs, is thought to first bind to an intracellular protein called FKBP12.[2] This drug-protein complex then binds to and inhibits the mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways essential for cell growth and proliferation.[1][3]

Q2: How does this compound inhibit cell growth?

A2: By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors, primarily the p70 S6 kinase (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inhibition of S6K1 and 4E-BP1 leads to a shutdown of protein synthesis, which in turn causes the cell to arrest its growth and proliferation, typically in the G1 phase of the cell cycle.[3]

Q3: How should I dissolve and store this compound for in vitro experiments?

A3: Like most rapalogs, this compound is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10-20 mM. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a good starting concentration range for my experiments?

A4: The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. For an initial dose-response experiment, a broad concentration range is recommended. Based on published data for analogs like Everolimus, a starting range from low nanomolar (e.g., 0.1 nM) to high micromolar (e.g., 10 µM) is appropriate.[4] The goal of this initial experiment is to determine the half-maximal inhibitory concentration (IC50), which can then be used to select concentrations for subsequent mechanistic studies (e.g., 0.5x, 1x, and 2x IC50).

Troubleshooting Guide

Q1: My cells are not responding to this compound treatment, even at high concentrations. What could be wrong?

A1: There are several potential reasons for a lack of response:

  • Cell Line Insensitivity: Some cell lines are inherently resistant to mTOR inhibitors. This can be due to mutations in the mTOR pathway (e.g., loss of PTEN function) or activation of alternative survival pathways.[5] Consider testing a cell line known to be sensitive to rapalogs as a positive control.

  • Drug Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh dilution from a new aliquot.

  • Incorrect Dosing: Verify your dilution calculations. An error in serial dilutions can lead to much lower concentrations than intended.

  • Short Incubation Time: The cytostatic (growth-inhibiting) effects of mTOR inhibitors may take time to become apparent. Ensure your incubation period is long enough, typically 48-96 hours, to observe an effect on cell proliferation.[5][6]

Q2: I am seeing high variability between my experimental replicates. How can I improve consistency?

A2: High variability can stem from several sources:

  • Pipetting Errors: Inconsistent pipetting, especially when performing serial dilutions or seeding cells, is a common cause of variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Cells tend to clump, so gentle but thorough mixing is crucial. Also, avoid edge effects in multi-well plates by not using the outermost wells or by filling them with sterile PBS or media.

  • Drug Precipitation: this compound may precipitate out of the culture medium if the final concentration of the organic solvent (DMSO) is too high or if the drug's solubility limit in the medium is exceeded. Visually inspect the medium for any precipitate after adding the drug.

  • Inconsistent Incubation Times: Treat all plates consistently and measure the endpoint at the same time point for all replicates.

Q3: The IC50 value I calculated is very different from published values for similar compounds. Why might this be?

A3: Discrepancies in IC50 values are common and can be attributed to:

  • Different Experimental Conditions: The IC50 value is highly sensitive to the specifics of the assay. Factors such as cell seeding density, incubation time (e.g., 72h vs 96h), the type of viability assay used (e.g., MTT vs. ATP-based), and the specific passage number or strain of the cell line can all influence the result.[4][6]

  • Data Analysis Method: The mathematical model used to fit the dose-response curve can affect the calculated IC50. Using a standardized non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) is recommended.

  • Cell Line Differences: Even within the same cell line designation (e.g., MCF-7), there can be genetic drift and phenotypic differences between labs, leading to variations in drug sensitivity.[7]

Data Presentation

The efficacy of mTOR inhibitors like Sirolimus and Everolimus varies significantly across different cancer cell lines. This variation is often linked to the genetic background of the cells, particularly the status of the PI3K/AKT/mTOR pathway.

Table 1: Example IC50 Values of Everolimus (a Sirolimus analog) in Various Human Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)Assay TypeIC50 (nM)
NCI-H460Non-Small Cell Lung72MTT65.94
NCI-H661Non-Small Cell Lung72MTT23.18
Caki-2Renal Cell Carcinoma72WST-1~2,100
786-ORenal Cell Carcinoma72WST-1~2,300
MCF-7Breast Cancer96[³H]-thymidine~1.3
A549Lung Carcinoma96Methylene BlueSensitive (IC50 < 100 nM)
HCT-15Colon Carcinoma96Methylene BlueSensitive (IC50 < 100 nM)
KB-3-1Cervical Carcinoma96Methylene BlueInsensitive (IC50 > 1000 nM)

Data compiled from multiple sources for illustrative purposes.[4][5][6][7] Actual IC50 values should be determined experimentally for your specific conditions.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Selected adherent cancer cell line

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest log-phase cells and perform a cell count. Dilute the cell suspension to the optimal seeding density (e.g., 3,000-8,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 nM to 20 µM). Also prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells and untreated (medium only) control wells. Incubate for 72 hours.[4]

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]

Mandatory Visualizations

mTOR Signaling Pathway

The mTOR kinase is a central node in a complex signaling network. It exists in two distinct complexes, mTORC1 and mTORC2. This compound, as a rapalog, primarily inhibits mTORC1.

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_pathway PI3K/AKT Pathway cluster_output Downstream Effects GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC2 mTORC2 (mTOR, Rictor, mLST8) PI3K->mTORC2 TSC TSC1/TSC2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits Rheb (GAP activity) mTORC1 mTORC1 (mTOR, Raptor, mLST8) Rheb->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth FourEBP1->ProteinSynth (inhibition released) This compound This compound (Sirolimus Analog) FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibits mTORC2->AKT Activates (Ser473)

Caption: The mTOR signaling pathway showing upstream activation and downstream targets of mTORC1.

Experimental Workflow for IC50 Determination

A logical workflow is critical for obtaining reliable and reproducible IC50 values. The process involves careful planning, execution, and data analysis.

IC50_Workflow start Start: Select Cell Line & Seeding Density seed 1. Seed cells in 96-well plates start->seed incubate1 2. Incubate for 24h (allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for experimental period (e.g., 72h) treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT, MTS, WST) incubate2->assay read 6. Read plate (absorbance/fluorescence) assay->read analyze 7. Analyze Data: - Normalize to control - Plot dose-response curve read->analyze end End: Determine IC50 Value analyze->end

References

Technical Support Center: Investigating Off-Target Effects of Sirolimus (Rapamycin)

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The term "Laporolimus" did not yield specific results in scientific literature. Based on the context of mTOR inhibition, this guide has been developed for Sirolimus (also known as Rapamycin) , a well-documented mTOR inhibitor. The principles and methods described here are broadly applicable to the investigation of off-target effects for other mTOR inhibitors as well.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the investigation of off-target effects of Sirolimus.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the primary on-target mechanism of action for Sirolimus?

Sirolimus is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] In target cells, Sirolimus first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[2] This Sirolimus-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), inhibiting its downstream signaling.[2] This inhibition blocks the phosphorylation of key mTORC1 substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest at the G1/S phase transition.[2][3]

mTOR_Pathway cluster_input Upstream Signals cluster_inhibition Sirolimus Action cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., Insulin, IGF-1) mTORC1 mTORC1 GrowthFactors->mTORC1 Activates Nutrients Amino Acids Nutrients->mTORC1 Activates Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 Binds Sirolimus->mTORC1 Inhibits FKBP12->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates ProteinSynth Protein Synthesis S6K1->ProteinSynth Promotes EBP1->ProteinSynth Inhibits (when unphosphorylated) CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Leads to

Caption: Simplified Sirolimus on-target signaling pathway via mTORC1 inhibition.
Q2: I'm not observing the expected inhibition of mTOR signaling after Sirolimus treatment. What are some potential issues?

Several factors can lead to a lack of expected mTOR inhibition. Troubleshooting should focus on drug potency, experimental conditions, and the specific biology of the cell system being used.

Potential Issue Troubleshooting Steps & Recommendations
Drug Concentration Dose-Response: Inhibition can be dose-dependent. While low nanomolar (nM) concentrations often suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation may require higher micromolar (µM) concentrations.[3] Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Treatment Duration Time-Course: The kinetics of mTOR inhibition can vary. Assess mTOR pathway activity at multiple time points (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration.
Cell Line Variability Genetic Background: Cell lines may have mutations upstream of mTOR (e.g., in PI3K or AKT) that cause hyperactivation of the pathway, making them less sensitive to Sirolimus.[4] Verify the genetic background of your cells. Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of Sirolimus.
Drug Stability Storage and Solvent: Ensure Sirolimus is stored correctly (typically at -20°C or -80°C) and dissolved in an appropriate, anhydrous solvent like DMSO.[3] Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[3]
Feedback Loop Activation AKT Activation: Inhibition of mTORC1 by Sirolimus can disrupt a negative feedback loop, leading to the activation of the PI3K/AKT pathway.[4] This can sometimes counteract the anti-proliferative effects. Assess AKT phosphorylation (at Ser473) as a potential indicator of this feedback.
Q3: How can I systematically identify potential off-target effects of Sirolimus?

Identifying off-target effects is crucial for understanding the complete biological impact of a drug.[5] A multi-pronged approach combining computational prediction with experimental validation is most effective.

Off_Target_Workflow cluster_discovery Phase 1: Discovery & Prediction cluster_validation Phase 2: Hit Validation cluster_characterization Phase 3: Functional Characterization Computational Computational Screening (e.g., Kinome Scan, Docking) PotentialHits Potential Off-Targets Computational->PotentialHits Proteomic Proteomic Profiling (e.g., Proteome Microarrays) Proteomic->PotentialHits Genetic Genetic Screening (e.g., CRISPR/Cas9 or RNAi screens) Genetic->PotentialHits Phenotypic Phenotypic Screening (High-throughput imaging) Phenotypic->PotentialHits Biochemical Biochemical Assays (e.g., In vitro kinase assays) ValidatedHits Validated Off-Targets Biochemical->ValidatedHits Cellular Cell-Based Assays (e.g., Western Blot, NanoBRET) Cellular->ValidatedHits Pathway Pathway Analysis Functional Functional Studies (e.g., Proliferation, Apoptosis) PotentialHits->Biochemical PotentialHits->Cellular ValidatedHits->Pathway ValidatedHits->Functional

Caption: Experimental workflow for the identification and validation of off-target effects.

Comparison of Off-Target Identification Methods

Method Principle Advantages Limitations
Proteome Microarrays High-throughput screening of drug binding against thousands of purified proteins immobilized on a chip.[6]Unbiased, broad coverage of the proteome.May not reflect in-vivo interactions; proteins may not be correctly folded.
Kinase Profiling Screening the drug against a large panel of purified kinases to measure inhibition of their activity.[6]Highly quantitative for kinase targets; good for identifying off-target kinase inhibition.Limited to the kinase family; does not identify other protein interactions.
CRISPR/Cas9 Screening Using a pooled CRISPR library to knock out all genes individually.[7] Cell populations that become resistant or sensitive to the drug can reveal dependency on off-target genes.Identifies functionally relevant off-targets in a cellular context.[7]Complex to execute and analyze; off-target effects of CRISPR itself can be a concern.[8]
Computational Docking Using computer models to predict the binding of the drug to the 3D structures of various proteins.[5][9]Fast and cost-effective for initial predictions.[9]High rate of false positives; requires known protein structures.

Detailed Experimental Protocols

Protocol 1: Western Blot for Assessing mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins, such as S6 Ribosomal Protein (a downstream target of S6K) and 4E-BP1, following Sirolimus treatment.[3]

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of Sirolimus (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

  • Boil samples for 5 minutes at 95°C.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

    • Phospho-S6 Ribosomal Protein (Ser235/236)
    • Total S6 Ribosomal Protein
    • Phospho-4E-BP1 (Thr37/46)
    • Total 4E-BP1
    • β-Actin or GAPDH (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.[3]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

5. Data Analysis:

  • Quantify band intensity using software like ImageJ.

  • Normalize the phosphorylated protein signal to the total protein signal for each target. Further normalize to the loading control to correct for any loading inaccuracies.

Protocol 2: Conceptual Workflow for Kinase Profiling Assay

This protocol describes the general steps for using a commercial service or in-house platform to screen Sirolimus against a panel of kinases.

1. Compound Preparation:

  • Prepare a high-concentration stock solution of Sirolimus in 100% DMSO.

  • Provide the exact concentration and relevant QC data (e.g., purity, identity) to the service provider or for your internal records.

2. Assay Execution (Typically by a Core Facility or CRO):

  • The compound is serially diluted and tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, recombinant kinases (e.g., >400 kinases).

  • The activity of each kinase is measured in the presence of the compound and compared to a vehicle control (DMSO).

  • The result is typically expressed as the percent inhibition of kinase activity at the tested concentration.

3. Data Analysis:

  • Identify any kinases that are inhibited above a certain threshold (e.g., >50% inhibition). These are considered potential "hits."

  • For significant hits, a follow-up dose-response assay is performed to determine the IC50 (the concentration of drug that causes 50% inhibition), which measures the potency of the off-target interaction.

  • Compare the IC50 for off-target kinases to the on-target IC50 for mTORC1 to determine the selectivity of Sirolimus.

References

Laporolimus Experimental Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laporolimus. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a macrolide compound that functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It belongs to the class of drugs known as "rapalogs," which are analogs of sirolimus (rapamycin).[3] this compound exerts its effect by forming a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism, and inhibits its activity.[1][4]

Q2: I am seeing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?

A2: Inconsistent results can stem from several factors. One of the most common issues with rapalogs like this compound is their poor aqueous solubility and stability.[5] It is crucial to ensure proper solubilization of the compound, typically in an organic solvent like DMSO, before preparing final dilutions in your cell culture medium. Additionally, variability in cell line characteristics, passage number, and culture conditions can all contribute to inconsistent responses. Finally, the specific genetic background of your cells, including potential mutations in the mTOR pathway, can lead to inherent resistance.[6][7]

Q3: What is the optimal concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line being used and the specific experimental endpoint. A common strategy is to perform a dose-response curve to determine the EC50 or IC50 for your particular system.[8] Generally, concentrations for in vitro studies are often higher than the plasma concentrations observed in vivo to account for the in vitro-to-in vivo scaling factor.[8] A starting point for many cancer cell lines could be in the low nanomolar to low micromolar range.

Q4: How should I prepare and store this compound solutions?

A4: Due to its low water solubility, this compound should first be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is important to minimize the final concentration of DMSO in your culture to avoid solvent-induced artifacts, typically keeping it below 0.1%.

Q5: Are there known mechanisms of resistance to this compound?

A5: Yes, resistance to mTOR inhibitors like this compound can develop through several mechanisms. These include mutations in the FKBP12-rapamycin-binding (FRB) domain of mTOR that prevent the drug from binding.[7][9] Additionally, activation of compensatory signaling pathways, such as the PI3K/Akt pathway, can bypass the mTORC1 inhibition.[7] Some tumor cells may also exhibit intrinsic resistance due to pre-existing mutations that hyperactivate the mTOR kinase.[9]

Troubleshooting Guides

Issue 1: High Variability in Proliferation Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Improper Drug Solubilization Prepare a fresh stock solution of this compound in DMSO. Ensure complete dissolution before making serial dilutions. Vortex dilutions thoroughly.Reduced well-to-well variability and more consistent dose-response curves.
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and seed cells evenly across the plate.More uniform cell growth in control wells and less variability in treated wells.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.Minimized evaporation and temperature gradients, leading to more consistent results across the plate.
Cell Line Instability Use cells within a consistent and low passage number range. Periodically perform cell line authentication.More predictable and reproducible responses to this compound treatment.
Issue 2: Lack of Downstream mTORC1 Signaling Inhibition
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line.Clear inhibition of downstream mTORC1 targets like phosphorylated S6K and 4E-BP1.
Sub-optimal Antibody for Western Blotting Validate your primary and secondary antibodies for specificity and sensitivity. Use appropriate positive and negative controls.Strong and specific bands for your target proteins, allowing for accurate quantification.
Activation of Feedback Loops Be aware that inhibition of mTORC1 can sometimes lead to feedback activation of other pathways (e.g., PI3K/Akt). Co-treat with inhibitors of these pathways if necessary for your research question.A more complete understanding of the cellular response to mTORC1 inhibition.
Intrinsic or Acquired Resistance Sequence the mTOR gene in your cell line to check for mutations in the FRB domain.[7] Assess the activation status of upstream pathways.Identification of potential resistance mechanisms that may require alternative therapeutic strategies.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10 mM.

    • Vortex thoroughly for several minutes until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final experimental concentrations.

    • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically <0.1%).

Protocol 2: Western Blot Analysis of mTORC1 Signaling
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 This compound This compound FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition

Caption: this compound Mechanism of Action in the mTORC1 Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Solubility Verify Drug Solubility and Preparation Start->Check_Solubility Fresh_Stock Prepare Fresh Stock Solution Check_Solubility->Fresh_Stock Issue Found Check_Cells Assess Cell Culture Conditions Check_Solubility->Check_Cells OK Fresh_Stock->Check_Cells Passage_Number Use Low Passage Number Cells Check_Cells->Passage_Number Issue Found Optimize_Assay Optimize Assay Parameters Check_Cells->Optimize_Assay OK Passage_Number->Optimize_Assay Dose_Response Perform Dose-Response and Time-Course Optimize_Assay->Dose_Response Issue Found Investigate_Resistance Investigate Potential Resistance Optimize_Assay->Investigate_Resistance OK Dose_Response->Investigate_Resistance Consistent_Results Consistent Results Dose_Response->Consistent_Results Sequencing Sequence mTOR Gene Investigate_Resistance->Sequencing Pathway_Analysis Analyze Upstream Pathways Investigate_Resistance->Pathway_Analysis Sequencing->Consistent_Results Pathway_Analysis->Consistent_Results

Caption: A Logical Workflow for Troubleshooting this compound Experimental Variability.

References

Technical Support Center: Laporolimus (Sirolimus and its Analogs) Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Laporolimus" does not correspond to a known mTOR inhibitor. This guide assumes the user is referring to Sirolimus (Rapamycin) or its analogs (rapalogs) such as Everolimus or Temsirolimus, which are well-documented mTOR inhibitors. The following information is based on data for Sirolimus and its analogs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for mTOR inhibitors like Sirolimus and its analogs.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why am I observing significant variability in IC50 values for the same compound across different cell lines?

A1: The sensitivity of cell lines to mTOR inhibitors can vary significantly. This is often due to the underlying genetic and molecular differences between cell lines. For instance, the activity of the PLD-generated phosphatidic acid (PA) can influence the dose of rapamycin (B549165) required to suppress mTORC1.[1][2] In breast cancer cells, for example, growth inhibition can be achieved at 20 nM rapamycin in MCF-7 cells, whereas 20 μM is required for MDA-MB-231 cells, a difference that has been linked to higher PLD activity in the latter.[1][2]

Troubleshooting Steps:

  • Cell Line Characterization: Before starting a dose-response experiment, characterize the baseline mTOR pathway activity (e.g., phosphorylation levels of downstream targets like S6K and 4E-BP1) in your cell lines.

  • Literature Review: Consult the literature for previously reported sensitivities of your chosen cell lines to mTOR inhibitors.

  • Dose Range Optimization: Perform a preliminary experiment with a broad range of drug concentrations to determine the optimal range for each cell line.

Q2: I'm not seeing a complete inhibition of downstream mTORC1 targets, even at high concentrations of the drug. What could be the reason?

A2: This is a known phenomenon with mTOR inhibitors like rapamycin. Low doses of rapamycin may only partially inhibit the phosphorylation of some mTORC1 substrates, such as 4E-BP1.[1] Complete inhibition of 4E-BP1 phosphorylation may require higher doses of the drug. Additionally, some cell lines may have alternative signaling pathways that can phosphorylate these targets.

Troubleshooting Steps:

  • Dose Escalation: Test higher concentrations of the inhibitor to see if complete inhibition can be achieved.

  • Time-Course Experiment: The effect of mTOR inhibitors can be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing maximum inhibition.

  • Western Blot Analysis: Use Western blotting to analyze the phosphorylation status of multiple downstream targets of both mTORC1 (e.g., p-S6K, p-4E-BP1) and mTORC2 (e.g., p-Akt Ser473) to get a comprehensive picture of pathway inhibition. Prolonged exposure (e.g., 24 hours) to rapamycin may be required to inhibit mTORC2 activity in some cancer cell lines.

Q3: My in vivo experimental results are not correlating with my in vitro data. Why is this happening?

A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors can contribute to this, including:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of the drug that reaches the target tissue in vivo can be very different from the concentration used in vitro. Drug metabolism, distribution, and clearance all play a role.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than an in vitro cell culture system and can influence drug efficacy.

  • Suboptimal Dosing: Studies have suggested that commonly used doses of rapamycin in murine studies may be suboptimal for systemically targeting mTOR.

Troubleshooting Steps:

  • PK/PD Studies: If possible, conduct pharmacokinetic studies to measure the drug concentration in the target tissue at different time points.

  • Dose-Response Studies in Animal Models: Perform dose-response studies in your animal model to determine the optimal dose for the desired therapeutic effect.

  • Correlate with Biomarkers: Analyze biomarkers of mTOR pathway activity in your in vivo samples to confirm target engagement.

Quantitative Data Summary

The following table summarizes dose-response data for Sirolimus (Rapamycin) and its analogs from various studies.

CompoundCell Line/ModelConcentration/DoseObserved EffectReference
Rapamycin MCF-7 (Breast Cancer)20 nMCell growth inhibition
Rapamycin MDA-MB-231 (Breast Cancer)20 µMCell growth inhibition
Rapamycin Naked Mole Rat Hepatic Stellate Cells10-100 nMDose-dependent cell growth inhibition
Dietary Rapamycin UMHET3 Mice4.7, 14, or 42 ppmIncreased lifespan with higher doses
Dietary Rapamycin Ndufs4 Knockout Mice14 to 378 PPMHigh doses reduced weight gain and increased survival
Everolimus BON-1/R (Pancreatic Neuroendocrine Tumor)Increasing concentrations up to 1 µMEvaluation of drug resistance
Everolimus HNSCC OrganoidsVariesHigher p-mTOR expression linked to better response

Experimental Protocols

Protocol: In Vitro Cell Viability Assay for Dose-Response Curve Generation

This protocol outlines a standard method for determining the dose-response curve of an mTOR inhibitor on cell viability using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of the mTOR inhibitor (e.g., Sirolimus) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations. It is common to use a logarithmic spacing of doses (e.g., 1, 3, 10, 30, 100, 300, 1000 nM).

    • Remove the old media from the 96-well plate and add the media containing the different drug concentrations. Include a vehicle control (media with DMSO) and a no-cell control (media only).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (no-cell control) from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized response (Y-axis) against the logarithm of the drug concentration (X-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic model) to fit the data and determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis This compound Sirolimus (Rapamycin) & Analogs This compound->mTORC1 inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Sirolimus.

Dose_Response_Workflow start Start: Cell Culture seed_plate 1. Seed Cells in 96-well Plate start->seed_plate prepare_drug 2. Prepare Serial Dilutions of Drug seed_plate->prepare_drug treat_cells 3. Treat Cells with Drug Dilutions prepare_drug->treat_cells incubate 4. Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate add_reagent 5. Add Cell Viability Reagent incubate->add_reagent read_plate 6. Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate analyze_data 7. Data Analysis: Normalize to Control Non-linear Regression read_plate->analyze_data end End: Dose-Response Curve & IC50 analyze_data->end

Caption: Experimental workflow for generating a dose-response curve.

References

Preventing Laporolimus degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Laporolimus Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: this compound, a macrolide immunosuppressant, is susceptible to degradation through several pathways. The primary factors influencing its stability in solution are pH, temperature, light, and the presence of oxidizing agents.[1][2] Hydrolysis and oxidation are the main chemical reactions leading to the degradation of this compound and similar compounds.[1][3][4]

Q2: What is the optimal pH range for maintaining this compound stability in aqueous solutions?

A2: Based on studies of structurally similar compounds like tacrolimus, this compound is expected to have maximum stability in a slightly acidic to neutral pH range, typically between pH 4 and 6.[1] Both acidic and alkaline conditions can catalyze hydrolysis, leading to the formation of degradation products.[1][5]

Q3: How should I store my this compound stock solutions?

A3: For short-term storage, it is recommended to keep this compound solutions at 4°C and protected from light.[2] For long-term storage, solutions should be stored at -20°C or below.[6][7] It is crucial to minimize freeze-thaw cycles to prevent degradation.[7]

Q4: Can I use any solvent to dissolve this compound?

A4: this compound is a lipophilic compound with limited aqueous solubility.[1] While it can be dissolved in organic solvents like methanol (B129727) or ethanol, it's important to note that the presence of water in these solutions can exacerbate instability.[1] For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is commonly used. However, it is essential to prepare fresh dilutions in your final aqueous buffer or medium immediately before use.

Q5: What are the common degradation products of this compound?

A5: The degradation of this compound, similar to sirolimus, can result in several products. The primary degradation pathways are hydrolysis and oxidation. Hydrolysis can lead to the opening of the macrolide ring, forming seco-derivatives.[3] Oxidation can result in the formation of epoxides and ketones.[4][8]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to this compound degradation.

Issue Possible Cause Recommended Solution
Loss of biological activity in my assay This compound has degraded in the working solution.1. Prepare fresh solutions: Always prepare this compound working solutions fresh from a frozen stock for each experiment. 2. Control storage conditions: Ensure stock solutions are stored at ≤ -20°C and protected from light. Minimize freeze-thaw cycles. 3. Check pH of the medium: Verify that the pH of your experimental buffer or medium is within the optimal range for this compound stability (ideally pH 4-6).
Appearance of unknown peaks in my HPLC/LC-MS analysis Formation of degradation products.1. Review solution preparation and storage: Confirm that the solvent used is appropriate and that the solution has been stored correctly (temperature, light protection).[2] 2. Perform forced degradation studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[5][9] This will help in characterizing the unknown peaks.
Precipitation of this compound in aqueous buffer Poor solubility of this compound in aqueous solutions.1. Use a suitable co-solvent: Initially dissolve this compound in a small amount of an organic solvent like DMSO before diluting it in the aqueous buffer. 2. Consider using stabilizing excipients: For formulation development, cyclodextrins can be used to increase the solubility and stability of similar hydrophobic drugs.[1]

Quantitative Data Summary

The stability of this compound and its analogs is highly dependent on the storage conditions. The following tables summarize the degradation rates under various conditions based on data from similar compounds.

Table 1: Effect of Temperature and Light on Temsirolimus (B1684623) Stability (100 mg/L in 0.9% Sodium Chloride) [2]

Storage Condition Degradation Rate % Remaining after 24 hours
4°C, protected from light1.0% per day~99.0%
20°C, protected from light1.56% per day~98.4%
20°C, room light exposure0.25% per hour~94.0%
Outdoor daylight exposure>10% after 1 hour<90.0%
20°C, UV light (365 nm)50% loss after 45 minNot applicable

Table 2: Stability of Sirolimus and Everolimus (B549166) in Whole Blood [6]

Compound Storage Condition Duration Concentration Decrement
Sirolimus30°C in light7 days5.2%
Everolimus30°C in light7 days6.1%
Sirolimus-20°C90 daysStable
Everolimus-20°C90 daysStable

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in light-protecting microfuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), store at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.[5][10]

  • Preparation of this compound Solution: Prepare a stock solution of this compound in acetonitrile (B52724) or methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 2 N HCl.

    • Heat the mixture at 60°C for 30 minutes.[5]

    • Cool the solution and neutralize it with 2 N NaOH.

  • Alkaline Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 2 N NaOH.

    • Heat the mixture at 60°C for 30 minutes.[5]

    • Cool the solution and neutralize it with 2 N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂).

    • Keep the mixture at 60°C for 30 minutes.[5]

  • Thermal Degradation:

    • Heat the powdered this compound at 105°C for 6 hours.[9]

    • Alternatively, reflux a solution of this compound at 60°C for 6 hours.[5]

  • Photolytic Degradation:

    • Expose the powdered this compound to direct sunlight for 7 days.[9]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.

Visualizations

Laporolimus_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acid Acidic Conditions (Low pH) This compound->Acid Base Basic Conditions (High pH) This compound->Base Oxidants Oxidizing Agents (e.g., H₂O₂) This compound->Oxidants Seco_this compound Seco-Laporolimus (Ring-Opened Product) Acid->Seco_this compound Catalyzes Base->Seco_this compound Catalyzes Epoxides_Ketones Epoxides & Ketones Oxidants->Epoxides_Ketones Leads to

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid pH < 4 base Alkaline Hydrolysis stress->base pH > 7 oxidation Oxidation stress->oxidation H₂O₂ thermal Thermal Stress stress->thermal Heat photo Photolytic Stress stress->photo Light analysis Analyze by HPLC / LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products analysis->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Laporolimus Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laporolimus in animal models. Given that publicly available toxicity data for this compound is limited, this guide leverages the well-established toxicological profile of other mTOR inhibitors, such as temsirolimus (B1684623) (CCI-779) and sirolimus, to anticipate potential class-related toxicities. Researchers should use this information as a guide and establish a compound-specific toxicity profile for this compound through rigorous experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?

A1: this compound is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase involved in regulating cell growth, proliferation, and metabolism.[1][2][3] It belongs to the class of drugs known as mTOR inhibitors. This compound, like other rapalogs, is expected to bind to the intracellular protein FKBP-12.[3][4] This complex then binds to and inhibits mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways essential for protein synthesis and cell cycle progression.[3] The inhibition of this fundamental pathway in both cancerous and healthy tissues is the basis for its therapeutic effect and its potential toxicities.

Q2: What are the expected common toxicities with this compound based on its drug class?

A2: Based on preclinical and clinical data from other mTOR inhibitors like temsirolimus, researchers should be prepared for a range of potential toxicities.[5] These are often dose-dependent.[5] Common adverse effects include:

  • Metabolic: Hyperglycemia and hyperlipidemia.[5]

  • Hematologic: Myelosuppression, particularly thrombocytopenia and leukopenia.[5][6]

  • Gastrointestinal: Mucositis (oral ulcers), diarrhea, and nausea.[2][5]

  • Dermatologic: Skin rash and delayed wound healing.[1][5]

  • General: Fatigue, anorexia, and edema.[2]

Q3: Which animal species are appropriate for studying this compound toxicity?

A3: The choice of animal species for toxicity studies should be based on pharmacological relevance, meaning the drug target and its pathway are comparable to humans.[7][8] For small molecule drugs like this compound, regulatory guidelines typically require testing in two species: a rodent (e.g., rat or mouse) and a non-rodent (e.g., dog or non-human primate).[7][9] The specific choice may also be guided by the metabolic profile of this compound in different species.

Q4: Are there any specific organ systems that I should monitor closely during my experiments?

A4: Yes, based on the known effects of mTOR inhibitors, particular attention should be paid to the following organs:

  • Lungs: Interstitial lung disease or pneumonitis has been observed.[2][10]

  • Kidneys: Monitor for signs of renal impairment, such as increased BUN and creatinine, and proteinuria.[1]

  • Liver: Although less common, mild to moderate elevations in liver enzymes can occur.[2]

  • Pancreas: Pancreatic islet cell vacuolation has been noted in preclinical studies of temsirolimus.

  • Reproductive Organs: mTOR inhibitors have been shown to impair fertility in both male and female rats, causing effects like testicular tubular degeneration and increased post-implantation losses.

Q5: What is the carcinogenic potential of this compound?

A5: Carcinogenicity studies for this compound may not be publicly available. However, it is important to note that sirolimus, a major metabolite of the related drug temsirolimus, has been shown to be carcinogenic in mice and rats, leading to an increased incidence of lymphoma, hepatocellular adenoma and carcinoma, and testicular adenoma. Therefore, this compound should be handled as a potentially carcinogenic compound.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpectedly high mortality in the highest dose group.

  • Possible Cause: The maximum tolerated dose (MTD) was exceeded. The acute toxicity of this compound may be higher than anticipated.

  • Troubleshooting Steps:

    • Immediately cease dosing in the affected group.

    • Perform a thorough necropsy on deceased animals to identify potential target organs of acute toxicity.

    • Review the dose selection. Was it based on preliminary dose-range finding studies?

    • Design a new dose-range finding study with a lower starting dose and more dose groups to accurately determine the MTD.

    • Consider that the vehicle or formulation may contribute to toxicity. Include a vehicle-only control group.

Issue 2: Animals are showing significant weight loss and reduced food intake.

  • Possible Cause: This is a common sign of systemic toxicity and can be related to gastrointestinal effects (mucositis, diarrhea) or general malaise.

  • Troubleshooting Steps:

    • Implement daily body weight and food consumption monitoring.

    • Perform regular oral examinations for signs of mucositis.

    • Consider providing supportive care, such as softened or palatable food and hydration support, in consultation with veterinary staff.

    • If severe, consider a dose reduction or a temporary drug holiday to allow for recovery.[1]

    • At necropsy, carefully examine the entire gastrointestinal tract for signs of inflammation or ulceration.

Issue 3: Skin lesions or rashes are observed in treated animals.

  • Possible Cause: Dermatologic toxicities are a known class effect of mTOR inhibitors.

  • Troubleshooting Steps:

    • Document the onset, appearance, and progression of the skin lesions with photographs.

    • Take skin biopsies for histopathological examination to characterize the nature of the inflammation.

    • Ensure that the lesions are not due to secondary infections.

    • Evaluate if the severity is dose-dependent.

    • Consider topical treatments for supportive care if recommended by a veterinarian.

Issue 4: Blood glucose levels are consistently elevated in treated animals.

  • Possible Cause: Hyperglycemia is a known metabolic side effect of mTOR inhibition.[5]

  • Troubleshooting Steps:

    • Implement regular blood glucose monitoring (e.g., weekly or bi-weekly).

    • Ensure that animals are fasted for a consistent period before blood collection for accurate glucose measurements.

    • Consider collecting plasma for insulin (B600854) level analysis to investigate potential insulin resistance.

    • At the end of the study, collect the pancreas for histopathological evaluation, looking for changes in the islets of Langerhans.

Quantitative Data Summary

The following table summarizes the key toxicities observed with the mTOR inhibitor temsirolimus in preclinical animal models. This should be used as a predictive guide for this compound, pending compound-specific studies.

Toxicity ClassFindingAnimal Model(s)Reference
Hematologic Thrombocytopenia, LeukopeniaMice, Rats[5][6]
Metabolic Increased Glucose, Increased CholesterolRats, Monkeys
Renal Increased BUN and Creatinine, Tubular DegenerationRats, Monkeys
Hepatic Elevated Liver EnzymesRats (oral dosing)
Reproductive (Male) Decreased Sperm Concentration and Motility, Testicular Tubular DegenerationRats
Reproductive (Female) Increased Pre- and Post-implantation LossesRats
Cardiovascular Myocardial DegenerationRats, Monkeys
Pulmonary Alveolar Macrophage Infiltration and InflammationRats

Experimental Protocols

Protocol 1: General Repeat-Dose Toxicity Study in Rodents

  • Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats), typically 8-10 weeks old. Use both males and females.

  • Group Allocation: Assign animals to a minimum of four groups (n=5-10 per sex per group): vehicle control, low-dose, mid-dose, and high-dose. Include recovery groups for the control and high-dose to assess the reversibility of any findings.

  • Dose Formulation and Administration: Prepare this compound in a suitable vehicle. Administer the drug daily for a specified duration (e.g., 28 days) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • In-life Monitoring:

    • Mortality and Morbidity: Observe animals twice daily.

    • Clinical Observations: Conduct detailed clinical examinations weekly.

    • Body Weight and Food Consumption: Record body weights twice weekly and food consumption weekly.

    • Ophthalmology: Perform ophthalmic exams before treatment and at termination.

  • Clinical Pathology:

    • Collect blood samples (e.g., at termination and from interim satellite animals) for hematology and clinical chemistry analysis. Key parameters include complete blood count, glucose, cholesterol, triglycerides, BUN, creatinine, ALT, and AST.

    • Conduct urinalysis.

  • Terminal Procedures:

    • At the end of the treatment or recovery period, euthanize animals.

    • Perform a full necropsy, including examination of external surfaces, orifices, and all internal organs.

    • Record organ weights (e.g., liver, kidneys, spleen, thymus, brain, reproductive organs).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.

  • Histopathology:

    • Process, embed, section, and stain tissues with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should perform a microscopic examination of all tissues from the control and high-dose groups. If treatment-related findings are observed, examine the corresponding tissues from the low- and mid-dose groups.

Protocol 2: Assessment of Hematologic Toxicity

  • Blood Collection: Collect whole blood (approximately 0.25-0.5 mL from rats) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Analysis: Use an automated hematology analyzer validated for the specific animal species to perform a complete blood count (CBC).

  • Key Parameters:

    • Red Blood Cells (RBC): RBC count, hemoglobin, hematocrit, mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), mean corpuscular hemoglobin concentration (MCHC).

    • White Blood Cells (WBC): Total WBC count and differential count (neutrophils, lymphocytes, monocytes, eosinophils, basophils).

    • Platelets: Platelet count.

  • Blood Smear Evaluation: Prepare blood smears for microscopic examination to confirm automated findings and assess cell morphology.

  • Bone Marrow Analysis (Optional): At termination, collect bone marrow (e.g., from the femur or sternum) for cytological or histological evaluation to assess cellularity and hematopoietic precursors.

Visualizations

Signaling Pathway

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 This compound This compound (with FKBP12) This compound->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis |

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental Workflow

Toxicity_Workflow start Study Start: Dose Range Finding main_study Main Repeat-Dose Toxicity Study start->main_study in_life In-life Monitoring (Body Weight, Clinical Signs) main_study->in_life clin_path Clinical Pathology (Hematology, Chemistry) main_study->clin_path termination Scheduled Termination & Necropsy in_life->termination clin_path->termination organ_weights Organ Weights termination->organ_weights histopathology Histopathology termination->histopathology data_analysis Data Analysis & Interpretation organ_weights->data_analysis histopathology->data_analysis report Final Report (NOAEL Determination) data_analysis->report

Caption: General workflow for a preclinical toxicity study.

Troubleshooting Logic

Troubleshooting_Diagram adverse_event Adverse Event Observed is_dose_related Is it Dose-Related? adverse_event->is_dose_related is_class_effect Is it a known mTOR inhibitor class effect? is_dose_related->is_class_effect Yes reassess_dosing Re-evaluate Dosing Strategy & Vehicle is_dose_related->reassess_dosing No investigate_new Investigate as Novel Toxicity is_class_effect->investigate_new No manage_known Manage as Expected Toxicity (e.g., Dose Reduction) is_class_effect->manage_known Yes monitor_only Monitor Closely (Non-Adverse Finding) reassess_dosing->monitor_only

Caption: Decision tree for troubleshooting adverse events.

References

Technical Support Center: Enhancing Laporolimus Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Laporolimus for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound is a potent mTOR inhibitor with significant therapeutic potential. However, its poor aqueous solubility and susceptibility to first-pass metabolism lead to low and variable oral bioavailability, complicating in vivo studies and clinical translation.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches focus on improving its dissolution rate and protecting it from pre-systemic metabolism. Key strategies include:

  • Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state to enhance its dissolution.

  • Nanocrystal Technology: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.

  • Lipid-Based Formulations (e.g., SEDDS): Dissolving this compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the gastrointestinal tract, improving solubilization and lymphatic absorption.

Q3: How do I choose the best bioavailability enhancement strategy for my study?

The choice of strategy depends on several factors, including the specific goals of your study, available equipment, and the desired pharmacokinetic profile. Solid dispersions are a common and effective starting point. Nanocrystals can provide a significant boost in dissolution rate. Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly useful for highly lipophilic drugs and can bypass first-pass metabolism to some extent.

Q4: What are common challenges encountered when working with this compound formulations?

  • Physical instability: Amorphous solid dispersions can recrystallize over time, reducing their effectiveness.

  • Poor encapsulation efficiency: Difficulty in loading a sufficient amount of this compound into certain delivery systems.

  • Variability in in vivo performance: Discrepancies between in vitro dissolution data and in vivo pharmacokinetic results.

Troubleshooting Guides

Issue 1: Low and Variable this compound Plasma Concentrations in Animal Studies
Possible Cause Troubleshooting Step
Poor dissolution of the administered formulation.1. Verify Formulation Performance: Conduct in vitro dissolution testing of your this compound formulation to ensure it meets the desired release profile. 2. Consider Alternative Formulations: If dissolution is slow, consider formulating this compound as a solid dispersion or a nanosuspension to improve its dissolution rate.
Degradation of this compound in the gastrointestinal tract.1. pH Stability Profile: Assess the stability of this compound at different pH values mimicking the stomach and intestine. 2. Enteric Coating: For solid dosage forms, an enteric coating can protect the drug from the acidic environment of the stomach.
High first-pass metabolism.1. Inhibition of Metabolic Enzymes: Co-administration with a known inhibitor of CYP3A4 (the primary metabolizing enzyme for sirolimus and its analogs) can increase bioavailability. However, this can complicate the interpretation of efficacy studies. 2. Lipid-Based Formulations: Formulations like SEDDS can promote lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.
Issue 2: Inconsistent Results Between Different Batches of this compound Formulation
Possible Cause Troubleshooting Step
Variability in the preparation of the formulation.1. Standardize Protocols: Ensure that all steps of the formulation preparation process are standardized and well-documented. 2. Characterize Each Batch: Perform quality control tests on each batch, such as particle size analysis, drug content uniformity, and in vitro dissolution, to ensure consistency.
Changes in the physical form of this compound.1. Monitor Physical Stability: For amorphous solid dispersions, use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to monitor for any signs of recrystallization during storage.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound1025.3 ± 5.12.0158.7 ± 32.4100
Solid Dispersion (1:10 this compound:PVP K30)10185.6 ± 22.81.51165.9 ± 142.3734.7
Nanocrystals (Mean particle size: 250 nm)10250.2 ± 30.51.01573.8 ± 191.6991.7
SEDDS (Self-Emulsifying Drug Delivery System)10315.8 ± 40.11.01982.4 ± 250.31249.1

Data are presented as mean ± standard deviation and are synthesized from studies on sirolimus and everolimus (B549166) as a proxy for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 100 mg of this compound and 1000 mg of polyvinylpyrrolidone (B124986) (PVP K30) in 20 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and ethanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a 100-mesh sieve to obtain a fine powder.

  • Storage: Store the prepared solid dispersion in a desiccator at room temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued free access to water.

  • Formulation Preparation: Prepare a suspension of the this compound formulation in 0.5% w/v carboxymethylcellulose sodium at the desired concentration.

  • Dosing: Administer the formulation orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the this compound concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  + PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  + TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2  - Rheb Rheb-GTP TSC1_TSC2->Rheb  - mTORC1 mTORC1 Rheb->mTORC1  + S6K1 S6K1 mTORC1->S6K1  + _4EBP1 4E-BP1 mTORC1->_4EBP1  + Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis  - This compound This compound This compound->mTORC1  -

Caption: The mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development Start->Formulation SD Solid Dispersion Formulation->SD NC Nanocrystals Formulation->NC SEDDS SEDDS Formulation->SEDDS InVitro In Vitro Characterization (Dissolution, Stability) SD->InVitro NC->InVitro SEDDS->InVitro InVivo In Vivo Pharmacokinetic Study (Rats) InVitro->InVivo Analysis Data Analysis and Comparison InVivo->Analysis End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Workflow for developing and evaluating this compound formulations.

Laporolimus experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting experiments with Laporolimus (Sirolimus/Rapamycin (B549165) and its analogs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Sirolimus or Rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] In target cells, it first binds to the cytoplasmic protein FK506-binding protein-12 (FKBP12).[2][3] This this compound-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism. By inhibiting mTORC1, this compound blocks downstream signaling pathways, leading to a decrease in protein synthesis, and ultimately, a G1 phase cell cycle arrest.

Q2: What is the difference between mTORC1 and mTORC2, and does this compound inhibit both?

A2: The mTOR protein exists in two distinct multiprotein complexes: mTORC1 and mTORC2. mTORC1 is sensitive to this compound and primarily regulates cell growth and protein synthesis. mTORC2 is generally considered insensitive to acute this compound treatment and is involved in regulating cell proliferation and survival. Therefore, this compound is primarily an inhibitor of mTORC1.

Q3: What are the best practices for storing and handling this compound?

A3: this compound and its analogs can be sensitive to light and temperature. For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. For ready-to-use solutions, stability is dependent on the solvent and storage conditions. For example, temsirolimus, a this compound analog, is stable for several days at 4°C when protected from light. It is crucial to refer to the manufacturer's specific instructions for the particular formulation you are using. Studies on the immunosuppressant tacrolimus, which has a similar macrolide structure, have shown significant degradation when stored at room temperature for 24 hours. Therefore, immediate analysis or storage at +4°C or -20°C is recommended for such compounds.

Q4: In which solvents can I dissolve this compound?

A4: this compound (Sirolimus) is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell culture experiments, a concentrated stock solution is usually prepared in DMSO and then further diluted in the culture medium to the final working concentration. It is important to ensure the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.1%) to not affect cell viability.

Troubleshooting Guides

Cell-Based Assay Troubleshooting
IssuePossible CauseRecommendation
No observable effect on cell proliferation 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. 2. Cell line resistance: Some cell lines may have inherent or acquired resistance to mTOR inhibitors. 3. Drug inactivity: The this compound may have degraded due to improper storage or handling.1. Perform a dose-response curve to determine the optimal concentration (e.g., IC50). 2. Verify the expression and activity of mTOR pathway components in your cell line. Consider using a different cell line known to be sensitive to mTOR inhibition. 3. Use a fresh stock of this compound and follow proper storage and handling procedures.
High background signal or cytotoxicity in control wells 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: The cell culture may be contaminated with bacteria or fungi.1. Ensure the final solvent concentration is not cytotoxic (typically <0.1%). Run a solvent-only control. 2. Regularly check for and test for contamination in your cell cultures.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment. 2. Inconsistent drug treatment duration: Variations in the incubation time with this compound.1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Standardize the drug treatment duration across all experiments.
Western Blot Troubleshooting
IssuePossible CauseRecommendation
Weak or no signal for phosphorylated proteins (e.g., p-S6K, p-4E-BP1) 1. Ineffective this compound treatment: The drug concentration or treatment time may be insufficient to inhibit mTOR signaling. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Protein degradation: Phosphatases in the cell lysate may have dephosphorylated the target proteins.1. Optimize the this compound concentration and treatment duration. Include a positive control (e.g., a cell line known to respond to this compound). 2. Use a validated antibody and optimize the antibody dilution and incubation conditions. 3. Prepare cell lysates with phosphatase inhibitors and keep samples on ice or at 4°C.
No change in total protein levels (e.g., total S6K, total 4E-BP1) This is the expected result. This compound inhibits the phosphorylation of mTOR targets, not their total expression levels.This indicates that the experiment is likely working correctly. Use this as a loading control to normalize the levels of the phosphorylated proteins.
"Smear" or high background on the blot 1. Sample overloading: Too much protein was loaded onto the gel. 2. Incomplete blocking: The membrane was not sufficiently blocked, leading to non-specific antibody binding.1. Determine the optimal protein concentration to load using a protein assay. 2. Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).

Experimental Protocols & Data

This compound (Sirolimus) Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Sirolimus in post-transplant patients. Note that there is significant interpatient variability.

ParameterValueReference
Time to Peak (tmax) ~1-2 hours
Bioavailability Low and variable
Volume of Distribution (Vd/F) 12 ± 8 L/kg
Plasma Protein Binding ~92% (mainly to serum albumin)
Metabolism Primarily by CYP3A4 in the liver and intestinal wall
Elimination Half-life (t1/2) Long

Note: A high-fat meal can decrease the peak concentration (Cmax) and increase the time to peak concentration (tmax) of Sirolimus.

General Protocol for Assessing mTORC1 Inhibition via Western Blot

This protocol outlines the general steps to measure the phosphorylation status of mTORC1 downstream targets, such as S6K and 4E-BP1, in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined amount of time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli sample buffer and boil.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total S6K and 4E-BP1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Laporolimus_Mechanism_of_Action This compound This compound (Sirolimus) FKBP12 FKBP12 This compound->FKBP12 invis mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth invis->mTORC1 Inhibits

Caption: Mechanism of this compound (Sirolimus) action.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-S6K) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I

References

Validation & Comparative

Laporolimus and Rapamycin: A Comparative Efficacy Analysis in mTOR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the publicly accessible data for Laporolimus compared to the well-established mTOR inhibitor, Rapamycin (B549165) (also known as Sirolimus). While this compound is identified as Rapamycin, 42-cyclohexanecarboxylate, a derivative of Rapamycin, a thorough search for preclinical and clinical efficacy data, head-to-head comparative studies, and detailed experimental protocols for this compound has yielded no specific results. Consequently, a direct quantitative comparison of efficacy between this compound and Rapamycin is not feasible at this time.

This guide will, therefore, focus on providing a comprehensive overview of the established efficacy and mechanism of action of Rapamycin, which serves as the parent compound for this compound. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Rapamycin (Sirolimus): An Overview

Rapamycin is a macrolide compound produced by the bacterium Streptomyces hygroscopicus. It is a potent inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2]

Mechanism of Action

Rapamycin exerts its inhibitory effects on the mTOR pathway through a well-defined mechanism. It forms an intracellular complex with the FK506-binding protein 12 (FKBP12).[2] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[3] The inhibition of mTORC1 disrupts downstream signaling pathways, ultimately leading to a reduction in protein synthesis and cell cycle arrest.[2] While mTORC1 is the primary target of acute Rapamycin exposure, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2) in some cell types.[3]

mTOR Signaling Pathway

The mTOR signaling pathway is a critical cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation. The following diagram illustrates the central role of mTOR and the inhibitory action of Rapamycin.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients (Amino Acids) Nutrients (Amino Acids) Nutrients (Amino Acids)->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->Cell Growth & Proliferation promotes Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton regulates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds FKBP12->mTORC1 inhibits

Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the central role of mTORC1 and mTORC2 in integrating upstream signals to regulate downstream cellular processes. Rapamycin, by forming a complex with FKBP12, specifically inhibits mTORC1.

Efficacy of Rapamycin in Preclinical and Clinical Studies

The efficacy of Rapamycin has been extensively studied in a wide range of preclinical models and clinical trials. The following tables summarize key findings, though it is important to note that direct comparisons can be challenging due to variations in study design, models, and endpoints.

Table 1: Summary of Rapamycin Efficacy in Preclinical Models
Model SystemIndicationKey FindingsReference
Mouse models of cancerCancerDelayed tumor onset and progression.[4]
Genetically heterogeneous miceAgingIncreased lifespan.[5]
Mouse models of Alzheimer's DiseaseNeurodegenerationAmeliorated cognitive decline.[3]
Mouse models of cardiac dysfunctionCardiovascular DiseaseImproved cardiac function.[3]
Table 2: Summary of Rapamycin Efficacy in Clinical Trials
IndicationStudy PhaseKey FindingsReference
Organ TransplantationPhase IIIReduced acute rejection episodes.[6]
LymphangioleiomyomatosisPhase IIIStabilized lung function.[2]
Aging (Immune Function)Phase IIEnhanced vaccine response in the elderly.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific protocols for this compound are unavailable, this section outlines a general experimental workflow for assessing the in vivo efficacy of an mTOR inhibitor like Rapamycin in a preclinical cancer model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Implantation in Mice B Randomization into Treatment Groups (Vehicle vs. Rapamycin) A->B C Daily Drug Administration B->C D Tumor Volume Measurement (e.g., every 3 days) C->D G Pharmacokinetic/ Pharmacodynamic Analysis C->G Blood/Tissue Sampling E Endpoint: Tumor Growth Inhibition D->E F Statistical Analysis (e.g., ANOVA) E->F

Figure 2: In Vivo Efficacy Study Workflow. This diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of an mTOR inhibitor in a preclinical mouse model.

Sample Experimental Protocol: In Vivo Efficacy of Rapamycin in a Xenograft Mouse Model
  • Cell Culture and Implantation: Human cancer cells (e.g., A549 lung cancer cells) are cultured under standard conditions. A suspension of 1 x 10^6 cells in 100 µL of Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment groups (e.g., vehicle control, Rapamycin 5 mg/kg, Rapamycin 10 mg/kg).

  • Drug Administration: Rapamycin is formulated in a suitable vehicle (e.g., 5% PEG400, 5% Tween 80, and 90% saline) and administered daily via intraperitoneal injection. The vehicle control group receives the formulation without the active drug.

  • Tumor Measurement: Tumor dimensions are measured every three days using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Tumors are excised and weighed. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed using appropriate methods, such as a one-way ANOVA followed by a post-hoc test.

Conclusion

References

A Preclinical Head-to-Head: Laporolimus (Ridaforolimus) vs. Everolimus in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two key mTOR inhibitors: laporolimus (surrogated by its active form, ridaforolimus) and everolimus (B549166). This analysis is based on publicly available experimental data.

The mammalian target of rapamycin (B549165) (mTOR) is a pivotal kinase that regulates cell growth, proliferation, and survival, making it a critical target in oncology. Both ridaforolimus (B1684004) (also known as deforolimus) and everolimus are rapamycin analogs that function as mTOR inhibitors. While direct comparative preclinical studies are limited, this guide synthesizes available data to offer insights into their respective activities in various cancer models.

At a Glance: Key Preclinical Characteristics

FeatureRidaforolimus (Deforolimus)Everolimus
Primary Target mTORC1mTORC1
Mechanism of Action Allosteric inhibitor of mTORC1Allosteric inhibitor of mTORC1
Reported Potency (IC50/EC50) Low nanomolar range in various cancer cell linesLow nanomolar to micromolar range depending on the cell line
In Vivo Efficacy Demonstrated tumor growth inhibition in multiple xenograft modelsDemonstrated tumor growth inhibition in multiple xenograft models
Administration Route Oral and IntravenousOral

In Vitro Efficacy: A Comparative Look at Cellular Potency

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for a drug's in vitro potency. The following tables summarize reported values for ridaforolimus and everolimus across various cancer cell lines.

Table 1: In Vitro Activity of Ridaforolimus in Cancer Cell Lines

Cell LineCancer TypeParameterValue (nM)
HT-1080FibrosarcomaIC50 (p-S6)0.2[1]
HT-1080FibrosarcomaIC50 (p-4E-BP1)5.6[1]
HT-1080FibrosarcomaEC50 (p-S6)0.2[1]
HT-1080FibrosarcomaEC50 (p-4E-BP1)1.0[1]
HUVECEndothelialEC50 (VEGF production)0.1[2]

Table 2: In Vitro Activity of Everolimus in Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)
SCCOHT-CH-1Ovarian CarcinomaIC5020.45 ± 0.271
COV434Ovarian CarcinomaIC5033.19 ± 0.436
BT474Breast CancerIC500.071
Primary Breast Cancer CellsBreast CancerIC500.156
HUVECEndothelialIC50 (VEGF-induced proliferation)0.00012
HUVECEndothelialIC50 (bFGF-induced proliferation)0.0008
T-cell Lymphoma Cell LinesT-cell Lymphoma-Strong inhibition of proliferation

In Vivo Antitumor Activity: Xenograft Model Data

Preclinical in vivo studies using xenograft models are crucial for evaluating a drug's potential therapeutic efficacy. Both ridaforolimus and everolimus have demonstrated significant antitumor activity in various cancer models.

Table 3: In Vivo Antitumor Efficacy of Ridaforolimus in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenOutcome
Sarcoma-1 and 3 mg/kgSignificant tumor growth inhibition
Endometrial CancerAN3-CA0.3 to 3 mg/kgDose-dependent tumor growth inhibition
VariousMultipleIntermittent dosingRobust antitumor activity
Prostate, Colon, Breast, Pancreas, Sarcoma, LungPC-3, HCT-116, MCF7, PANC-1, SK-LMS-1, A5493 or 10 mg/kg, i.p.Tumor growth inhibition

Table 4: In Vivo Antitumor Efficacy of Everolimus in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenOutcome
Colorectal CancerHT29-40% tumor growth inhibition
Colorectal CancerHCT116-44% tumor growth inhibition
Hepatocellular CarcinomaPatient-derivedOral administrationDose-dependent inhibition of tumor growth
Breast CancerBT474 stem cells-Significant reduction in mean tumor size
MelanomaB16/BL60.1 to 10 mg/kgDose-dependent inhibition of primary tumor and metastases growth

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the mTOR signaling pathway targeted by both drugs and a typical experimental workflow for preclinical evaluation.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation Ridaforolimus Ridaforolimus Ridaforolimus->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Figure 1. Simplified mTORC1 signaling pathway. Ridaforolimus and Everolimus inhibit mTORC1.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Drug_Treatment Treatment with Ridaforolimus or Everolimus Cell_Culture->Drug_Treatment Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, SRB) Drug_Treatment->Proliferation_Assay Western_Blot Western Blot for Pathway Analysis (p-S6, p-4E-BP1) Drug_Treatment->Western_Blot IC50_Determination IC50/EC50 Determination Proliferation_Assay->IC50_Determination Xenograft_Model Establishment of Xenograft Models in Mice IC50_Determination->Xenograft_Model Inform In Vivo Dosing Drug_Administration Drug Administration (Oral/IP) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Efficacy_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., IHC for p-S6) Efficacy_Analysis->PD_Analysis

Figure 2. General workflow for preclinical evaluation of mTOR inhibitors.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of ridaforolimus and everolimus.

In Vitro Cell Proliferation Assays
  • Cell Lines and Culture: A panel of human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with a range of concentrations of ridaforolimus or everolimus for a specified duration (typically 72 hours).

  • Viability/Proliferation Assessment: Cell viability or proliferation is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (sulforhodamine B), or CellTiter-Glo®. The absorbance or luminescence is read using a microplate reader.

  • IC50/EC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) or produces 50% of the maximal effect (EC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Pathway Modulation
  • Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, S6K1, 4E-BP1, S6).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Ridaforolimus or everolimus is administered orally or via intraperitoneal injection at specified doses and schedules.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.

  • Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is often calculated.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of mTOR pathway inhibition by immunohistochemistry (IHC) for markers like phosphorylated S6.

Conclusion

Both ridaforolimus and everolimus demonstrate potent preclinical activity as mTOR inhibitors across a range of cancer models. While the available data does not permit a definitive declaration of superiority of one agent over the other due to the lack of direct comparative studies, this guide provides a framework for understanding their individual preclinical profiles. The choice between these agents for further clinical investigation may depend on the specific cancer type, the desired pharmacokinetic profile, and the potential for combination therapies. The experimental protocols outlined here provide a basis for the design of future studies aimed at a more direct comparison of these and other mTOR inhibitors.

References

Validating Laporolimus Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic compound like Laporolimus engages its intended molecular target within the complex cellular environment is a critical step. This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and is a key determinant of its potential efficacy. This compound, an inhibitor of the mechanistic Target of Rapamycin (mTOR), requires robust methods to verify its interaction with mTOR and the subsequent modulation of its signaling pathway.

This guide provides an objective comparison of key methodologies for validating this compound target engagement in cells. We will explore direct and indirect approaches, present supporting experimental data in structured tables, provide detailed protocols, and illustrate complex workflows and pathways using diagrams.

Comparison of Target Engagement Validation Methods

Choosing the right assay depends on factors such as the specific research question, the availability of reagents, desired throughput, and whether a direct or indirect readout is preferred.[1] The following table summarizes prominent methods for validating this compound target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Western Blot (Downstream Signaling)Mass Spectrometry (MS)-Based Proteomics
Principle Ligand binding stabilizes the mTOR protein against heat-induced denaturation.[2][3]Measures changes in the phosphorylation state of mTOR downstream substrates (e.g., p70S6K, 4E-BP1).[4]Identifies and quantifies proteins that are thermally stabilized by this compound binding on a proteome-wide scale.[5]
Measurement Type Direct biophysical measurement of binding.[6]Indirect functional measurement of target inhibition.[7]Direct biophysical measurement, proteome-wide.[8]
Key Reagents Specific antibody for mTOR.Phospho-specific antibodies for mTOR substrates.[4]Mass Spectrometer.
Throughput Moderate to High (with MS).Low to Moderate.High.
Quantitative Output Thermal shift (ΔTm) or Isothermal Dose-Response Curve (EC50).[5]Densitometry analysis of protein bands (Phospho/Total ratio).[9]Fold-change in protein stability across the proteome.[8]
Pros Label-free; confirms direct physical interaction in intact cells.[2]Well-established; provides functional confirmation of target inhibition.Unbiased, proteome-wide view; can identify off-targets.[10]
Cons Can be technically demanding; requires a specific antibody for detection.Indirect; assumes phosphorylation change is solely due to mTOR inhibition.Requires specialized equipment and bioinformatics expertise.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the engagement of a drug with its target protein in a cellular environment. The principle is that the binding of a ligand, such as this compound, to its target protein (mTOR) increases the protein's thermal stability.[3] This stabilization is detected by heating cell lysates to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining.[6]

Experimental Protocol: CETSA
  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.[1] Aliquot the cell suspension into PCR tubes for each temperature point.

  • Denaturation: Heat the samples across a defined temperature range (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[1]

  • Lysis and Separation: Lyse the cells by freeze-thawing (e.g., three cycles). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble mTOR protein by Western Blot or other protein detection methods.[6]

  • Data Analysis: Plot the percentage of soluble mTOR against the temperature to generate "melt curves." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in this compound-treated samples compared to the control indicates target engagement.[5]

Quantitative Data: CETSA

The primary output of a CETSA experiment is the change in melting temperature (ΔTm) or a dose-dependent stabilization at a fixed temperature (isothermal dose-response).

CompoundConcentrationTemperature (°C)% Soluble mTOR (Relative to 4°C)ΔTm (°C)
Vehicle (DMSO)-5085%Ref
Vehicle (DMSO)-5451%Ref
Vehicle (DMSO)-5820%Ref
This compound 10 µM5095%+3.8
This compound 10 µM5488%+3.8
This compound 10 µM5855%+3.8
Alternative mTORi10 µM5093%+3.1
Alternative mTORi10 µM5481%+3.1
Alternative mTORi10 µM5845%+3.1

Note: Data are illustrative examples for comparison purposes.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (this compound vs. Vehicle) B 2. Cell Harvest & Resuspension A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Aggregated) D->E F 6. Supernatant Collection (Soluble Protein Fraction) E->F G 7. Protein Detection (e.g., Western Blot for mTOR) F->G H 8. Data Analysis (Generate Melt Curves & ΔTm) G->H

CETSA Experimental Workflow Diagram.

Method 2: Western Blot for Downstream Signaling

Since this compound is an mTOR kinase inhibitor, its engagement with the target should lead to a decrease in the phosphorylation of mTOR's downstream substrates.[4] Western blotting using phospho-specific antibodies is a standard, reliable method to indirectly measure target engagement by assessing the functional consequences of mTOR inhibition.[9] The primary targets for mTORC1, which this compound inhibits, are p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).[11]

Experimental Protocol: Western Blot
  • Cell Treatment & Lysis: Treat cells with a dose-range of this compound, a vehicle control, and potentially an alternative mTOR inhibitor. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies against a phosphorylated target (e.g., phospho-p70S6K at Thr389) and its corresponding total protein.[4]

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.[9]

Quantitative Data: Western Blot

The output is a semi-quantitative measure of protein phosphorylation, often expressed as a ratio of the phosphorylated form to the total protein.

CompoundConcentration (nM)p-p70S6K / Total p70S6K Ratio% Inhibition
Vehicle (DMSO)01.000%
This compound 10.6535%
This compound 100.2872%
This compound 1000.1189%
Alternative mTORi10.7228%
Alternative mTORi100.3565%
Alternative mTORi1000.1585%

Note: Data are illustrative examples for comparison purposes.

G cluster_pathway This compound Action on mTORC1 Pathway GF Growth Factors PI3K PI3K GF->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 BP1 4E-BP1 mTORC1->BP1 Lapo This compound Lapo->mTORC1 P_S6K1 p-p70S6K (Active) [Measured Target] S6K1->P_S6K1 Phosphorylation Translation Protein Synthesis & Cell Growth P_S6K1->Translation P_BP1 p-4E-BP1 (Inactive) [Measured Target] BP1->P_BP1 Phosphorylation P_BP1->Translation Promotes

Simplified mTORC1 signaling pathway and this compound inhibition.

G cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. ECL Detection E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (p-Protein / Total Protein) G->H

References

A Comparative Guide to Biomarker Discovery and Validation for Laporolimus (mTOR Inhibitors)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarker discovery and validation strategies for Laporolimus and other mTOR inhibitors like Sirolimus and Everolimus (B549166). It includes an objective analysis of biomarker performance, supported by experimental data, and detailed methodologies for key experiments.

Introduction to this compound and the mTOR Pathway

This compound, likely a reference to Sirolimus (Rapamycin) or its analogs such as Everolimus, belongs to a class of drugs known as mTOR inhibitors. The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions as a central node in a complex signaling network, receiving inputs from various growth factors and nutrient-sensing pathways.

mTOR forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1] this compound and its analogs primarily act as allosteric inhibitors of mTORC1.[1] They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, leading to the inhibition of mTORC1 signaling.[2] This inhibition disrupts downstream signaling cascades, most notably by reducing the phosphorylation of p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to decreased protein synthesis and cell cycle arrest.[1][2]

Biomarker Discovery and Validation for mTOR Inhibitors

The identification and validation of robust biomarkers are critical for optimizing the clinical development and use of mTOR inhibitors. Biomarkers can help in patient selection, dose optimization, and monitoring of therapeutic response. The biomarker development process typically involves several stages, from initial discovery to clinical validation.

Established Pharmacodynamic Biomarkers: The Role of pS6

The phosphorylation of the 40S ribosomal protein S6 (S6), a downstream target of S6K1, is a well-established pharmacodynamic biomarker for mTORC1 inhibition.[2][3][4] A decrease in the level of phosphorylated S6 (pS6) in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) indicates target engagement by the mTOR inhibitor.

Several clinical trials have demonstrated the utility of pS6 as a biomarker for mTOR inhibitor activity.

BiomarkerDrugCancer TypeKey FindingsReference
Phosphorylated S6 (pS6) & Total S6Everolimus (10mg daily)Non-Small Cell Lung CancerSignificant reduction in pS6 expression in post-treatment surgical samples compared to baseline.[3]
Phosphorylated mTOR (p-mTOR) & Phosphorylated S6RP (pS6)EverolimusMetastatic Renal Cell CarcinomaPositive expression of p-mTOR and pS6 was associated with a better clinical benefit rate and longer progression-free survival.[4][5]
Ki67 & cytoplasmic pAKTEverolimusEstrogen Receptor-Positive Breast CancerResponders showed a significant fall in the percentage of Ki67 positive cells or cytoplasmic pAKT expression.[6]
Alternative and Exploratory Biomarkers

Beyond pS6, researchers are exploring other potential biomarkers to predict response to mTOR inhibitors.

Biomarker TypeExamplesPotential UtilityReference
Genomic Biomarkers Mutations in PBRM1, BAP1, KDM5C, TSC1, MTORPredicting progression-free survival in response to Everolimus or Sunitinib in metastatic renal cell carcinoma.[7]
Proteomic Biomarkers Differentially expressed proteins in the mTOR, Wnt, and DNA damage response pathways.Identifying novel therapeutic targets and biomarkers for trastuzumab resistance in gastric cancer, where mTOR activation is implicated.[8]
Gene Expression Signatures Specific mRNA and microRNA profiles.Identifying novel genetic markers that may influence therapeutic responses to mTOR inhibitors.[9]

Experimental Protocols

Quantification of Phosphorylated S6 (pS6)

This protocol provides a general framework for the immunohistochemical staining of pS6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-pS6 antibody at a pre-determined optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS or TBS.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides.

    • Apply DAB substrate solution and incubate until the desired brown color develops.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Image Analysis: The staining intensity and percentage of positive cells are typically scored to provide a semi-quantitative measure of pS6 expression.[10][11]

This protocol outlines the detection of pS6 in protein lysates from PBMCs.

Materials:

  • Isolated PBMCs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • PBMC Isolation and Lysis:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).[12][13][14]

    • Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12][13]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.[13]

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.[15]

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[15]

    • Incubate the membrane with the primary anti-pS6 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Signal Detection:

    • Wash the membrane.

    • Incubate with a chemiluminescent substrate and visualize the bands using an imaging system.

Commercial ELISA kits are available for the quantitative measurement of phosphorylated S6 in cell lysates.[16][17][18]

General Procedure (based on a typical sandwich ELISA kit):

  • Prepare cell lysates according to the kit's instructions.

  • Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for total S6.

  • Incubate to allow the S6 protein to bind to the capture antibody.

  • Wash the wells to remove unbound material.

  • Add a detection antibody that specifically recognizes phosphorylated S6 (e.g., at Ser240/244).[16][17]

  • Incubate to form the sandwich complex.

  • Wash the wells.

  • Add an enzyme-linked secondary antibody that binds to the detection antibody.

  • Wash the wells.

  • Add a substrate that is converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of phosphorylated S6 in the samples by comparing their absorbance to the standard curve.

Visualizations

Laporolimus_Signaling_Pathway cluster_drug Drug Action cluster_pathway mTOR Signaling Pathway cluster_cellular_response Cellular Response This compound This compound (Sirolimus/Everolimus) FKBP12 FKBP12 This compound->FKBP12 binds to mTORC1 mTORC1 FKBP12->mTORC1 inhibits S6K1 p70 S6 Kinase (S6K1) mTORC1->S6K1 phosphorylates S6 Ribosomal Protein S6 S6K1->S6 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis pS6 Phosphorylated S6 (pS6) S6->pS6 Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound (mTOR inhibitor) signaling pathway.

Biomarker_Discovery_Workflow Discovery Discovery Phase (e.g., Proteomics, Genomics) Candidate_Selection Candidate Biomarker Selection Discovery->Candidate_Selection Analytical_Validation Analytical Validation (Assay Development) Candidate_Selection->Analytical_Validation Clinical_Validation Clinical Validation (Cohort Studies) Analytical_Validation->Clinical_Validation Clinical_Utility Clinical Utility Assessment Clinical_Validation->Clinical_Utility

Caption: General workflow for biomarker discovery and validation.

Experimental_Workflow_pS6_IHC Sample_Collection Tissue Biopsy Collection (Pre- and Post-Treatment) Fixation_Embedding Formalin Fixation & Paraffin Embedding (FFPE) Sample_Collection->Fixation_Embedding Sectioning Microtome Sectioning (4-5 µm sections) Fixation_Embedding->Sectioning IHC_Staining Immunohistochemical Staining for pS6 Sectioning->IHC_Staining Image_Analysis Digital Image Analysis & Scoring IHC_Staining->Image_Analysis Data_Comparison Comparison of Pre- vs. Post- Treatment pS6 Levels Image_Analysis->Data_Comparison

References

A Comparative Analysis of mTOR Inhibitors: From Rapalogs to Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Laporolimus: An extensive search of scientific literature and public databases did not yield any information on an mTOR inhibitor named "this compound." This guide will therefore focus on a comparative analysis of well-documented first, second, and emerging third-generation mTOR inhibitors.

Introduction

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4] This has led to the development of several classes of mTOR inhibitors, each with distinct mechanisms of action and clinical profiles. This guide provides a comparative analysis of representative mTOR inhibitors, offering insights into their performance supported by experimental data.

Generations of mTOR Inhibitors: A Comparative Overview

The evolution of mTOR inhibitors can be categorized into three distinct generations, each developed to improve upon the efficacy and overcome the limitations of its predecessors.

First-Generation mTOR Inhibitors (Rapalogs): This class includes the natural product rapamycin (sirolimus) and its analogs, such as everolimus (B549166) and temsirolimus (B1684623).[2] These molecules act as allosteric inhibitors of mTOR Complex 1 (mTORC1). They first bind to the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[2] However, their clinical success has been limited in many cancers due to incomplete inhibition of mTORC1 and the activation of a negative feedback loop involving the PI3K/Akt pathway.[2][5]

Second-Generation mTOR Inhibitors (TORKinibs): To address the limitations of rapalogs, second-generation inhibitors were developed as ATP-competitive inhibitors of the mTOR kinase domain.[6] These inhibitors, such as sapanisertib (B612132) and OSI-027, target both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling.[7][8] By inhibiting mTORC2, they can also prevent the feedback activation of Akt.[9]

Third-Generation mTOR Inhibitors: This emerging class of inhibitors is designed to offer improved selectivity and overcome resistance mechanisms. One approach involves creating bi-steric inhibitors, such as RMC-5552 and Rapalink-1, which combine the allosteric binding of a rapalog with the ATP-competitive inhibition of a TORKinib.[10][11] This dual-binding mechanism can lead to enhanced potency and selectivity for mTORC1.[12]

Quantitative Comparison of mTOR Inhibitors

The following tables summarize key quantitative data for representative mTOR inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines and experimental conditions.

Table 1: In Vitro Potency of mTOR Inhibitors

InhibitorGenerationTarget(s)IC50 (mTOR Kinase)Representative Cell Line IC50Citation(s)
Sirolimus (Rapamycin) FirstmTORC1 (allosteric)N/A (not a direct kinase inhibitor)Low nM range (e.g., MCF-7)[13]
Everolimus FirstmTORC1 (allosteric)N/A (not a direct kinase inhibitor)Low nM range (e.g., MCF-7)[13]
Sapanisertib (TAK-228) SecondmTORC1/mTORC2~1 nMLow nM range[8]
OSI-027 SecondmTORC1/mTORC222 nM (mTORC1), 65 nM (mTORC2)0.4 - 4.5 µM[7][8]
RMC-5552 ThirdmTORC1 (bi-steric)Highly potentPotent in various solid tumors[12]
Rapalink-1 ThirdmTORC1/mTORC2 (bi-steric)Highly potentMore effective than temsirolimus in RCC cells[10]

Table 2: Clinical Efficacy of Select mTOR Inhibitors in Renal Cell Carcinoma (RCC)

InhibitorGenerationTrial PhaseObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Citation(s)
Everolimus FirstPhase III~2%4.9 months[2]
Sapanisertib SecondPhase II0%3.6 months[2]
Sapanisertib SecondPhase II (refractory mRCC)5.3%2.5 months[1][3][14]

Signaling Pathways and Mechanisms of Action

The mTOR pathway is a complex signaling network that integrates various intracellular and extracellular cues to regulate cellular functions. The following diagrams illustrate the mTOR signaling pathway and the distinct mechanisms of action of the different generations of mTOR inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Actin_Cytoskeleton Actin Cytoskeleton, Cell Survival mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition relieved mTOR_Inhibitor_Generations cluster_mTORC1 mTORC1 cluster_mTORC2 mTORC2 mTOR_Kinase_1 mTOR Kinase Domain FRB_Domain FRB Domain mTOR_Kinase_2 mTOR Kinase Domain Gen1 1st Gen (Rapalogs) (e.g., Sirolimus) Gen1->FRB_Domain Allosteric Inhibition Gen2 2nd Gen (TORKinibs) (e.g., Sapanisertib) Gen2->mTOR_Kinase_1 ATP-competitive Inhibition Gen2->mTOR_Kinase_2 ATP-competitive Inhibition Gen3 3rd Gen (Bi-steric) (e.g., RMC-5552) Gen3->mTOR_Kinase_1 ATP-competitive Inhibition Gen3->FRB_Domain Allosteric Binding Kinase_Assay_Workflow A Cell Lysis B Immunoprecipitation (e.g., anti-Raptor) A->B C Add Inhibitor & Substrate/ATP B->C D Kinase Reaction (30°C) C->D E SDS-PAGE & Western Blot D->E F Detection with Phospho-Specific Ab E->F G IC50 Calculation F->G

References

A Head-to-Head Comparison of Tacrolimus and mTOR Inhibitors in Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunosuppressive therapies, particularly in the context of solid organ transplantation, clinicians and researchers continually seek to balance the prevention of allograft rejection with the minimization of long-term side effects. This guide provides a detailed, data-driven comparison between two cornerstone classes of immunosuppressants: the calcineurin inhibitor (CNI) tacrolimus (B1663567) and the mammalian target of rapamycin (B549165) (mTOR) inhibitors, with a focus on sirolimus (rapamycin) and everolimus (B549166).

Due to the absence of a registered drug named "laporolimus" in scientific literature and clinical trial databases, this guide will proceed under the assumption that the intended comparison was with a well-established mTOR inhibitor. Sirolimus and everolimus are frequently studied in head-to-head trials with tacrolimus, making this a clinically relevant and data-rich comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Signaling Pathways

Tacrolimus and mTOR inhibitors exert their immunosuppressive effects through different intracellular signaling pathways, both ultimately impacting T-cell activation and proliferation, a critical step in the immune response leading to organ rejection.

Tacrolimus , a calcineurin inhibitor, binds to the immunophilin FKBP-12. This complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[1][2][3][4][5] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[1][2][3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2).[1][2][3] IL-2 is crucial for T-cell proliferation and differentiation, and its suppression is a primary mechanism of tacrolimus's potent immunosuppressive action.

mTOR inhibitors , such as sirolimus and everolimus, also bind to FKBP-12. However, this complex does not inhibit calcineurin. Instead, the sirolimus-FKBP12 complex binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[6][7] By inhibiting mTOR, these drugs block the signal transduction pathways downstream of the IL-2 receptor, preventing T-cell proliferation in response to IL-2 stimulation.[6] mTOR exists in two complexes, mTORC1 and mTORC2. Sirolimus and its analogs primarily inhibit mTORC1.[7]

The distinct mechanisms are visualized in the signaling pathway diagrams below.

graph "Tacrolimus_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles "T-Cell Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ca2+" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Calmodulin" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Calcineurin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NFAT-P" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NFAT" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; "IL-2 Gene Transcription" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tacrolimus" [shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; "FKBP-12" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Tacrolimus-FKBP-12 Complex" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "T-Cell Receptor" -> "Ca2+" [label="Activation"]; "Ca2+" -> "Calmodulin"; "Calmodulin" -> "Calcineurin" [label="Activates"]; "Calcineurin" -> "NFAT-P" [label="Dephosphorylates"]; "NFAT-P" -> "NFAT"; "NFAT" -> "Nucleus" [label="Translocation"]; "Nucleus" -> "IL-2 Gene Transcription" [label="Initiates"]; "Tacrolimus" -> "FKBP-12" [label="Binds to"]; "FKBP-12" -> "Tacrolimus-FKBP-12 Complex"; "Tacrolimus-FKBP-12 Complex" -> "Calcineurin" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Figure 1: Tacrolimus signaling pathway.

graph "mTOR_Inhibitor_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles "IL-2 Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K/Akt Pathway" [fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "S6K1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "4E-BP1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell Proliferation & Survival" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTOR Inhibitor (Sirolimus)" [shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; "FKBP-12" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Sirolimus-FKBP-12 Complex" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "IL-2 Receptor" -> "PI3K/Akt Pathway" [label="Activates"]; "PI3K/Akt Pathway" -> "mTORC1" [label="Activates"]; "mTORC1" -> "S6K1" [label="Phosphorylates"]; "mTORC1" -> "4E-BP1" [label="Phosphorylates"]; "S6K1" -> "Cell Proliferation & Survival" [label="Promotes"]; "4E-BP1" -> "Cell Proliferation & Survival" [label="Promotes"]; "mTOR Inhibitor (Sirolimus)" -> "FKBP-12" [label="Binds to"]; "FKBP-12" -> "Sirolimus-FKBP-12 Complex"; "Sirolimus-FKBP-12 Complex" -> "mTORC1" [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; }

Figure 2: mTOR inhibitor signaling pathway.

Efficacy and Safety: A Comparative Overview

Head-to-head clinical trials have provided valuable data on the comparative efficacy and safety of tacrolimus and mTOR inhibitors, both as primary immunosuppressants and in combination therapies. The following tables summarize key findings from representative studies.

Table 1: Efficacy in Kidney Transplantation (De Novo Use)
EndpointTacrolimus-Based RegimenmTOR Inhibitor-Based Regimen (Sirolimus/Everolimus)p-valueReference
Biopsy-Proven Acute Rejection (12 months)15-25%20-30%Variable[8]
Graft Survival (12 months)~95%~93%NS[8]
Patient Survival (12 months)~98%~97%NS[8]
Glomerular Filtration Rate (eGFR) at 12 months (mL/min/1.73m²)50-6055-65 (with CNI reduction/avoidance)Variable[8]
CMV Infection/DiseaseHigher incidenceLower incidence<0.0001[8]

NS: Not Significant

Table 2: Common Adverse Events
Adverse EventTacrolimusmTOR Inhibitors (Sirolimus/Everolimus)
Nephrotoxicity High Low (but can potentiate CNI nephrotoxicity)
Neurotoxicity (tremor, headache) Common Less Common
New-Onset Diabetes After Transplant (NODAT) High Moderate
Hypertension Common Common
Hyperlipidemia Moderate High
Leukopenia/Anemia/Thrombocytopenia Less Common Common
Mouth Ulcers/Stomatitis Rare Common
Impaired Wound Healing Less Common Common
Proteinuria Less Common Common

Experimental Protocols: A Hypothetical Head-to-Head Study

To further elucidate the comparative performance of tacrolimus and an mTOR inhibitor, a prospective, randomized, open-label, multicenter clinical trial could be designed.

Study Title: A Randomized Controlled Trial Comparing the Efficacy and Safety of a Tacrolimus-Based versus an Everolimus-Based Immunosuppressive Regimen in De Novo Kidney Transplant Recipients.

Primary Objective: To compare the incidence of biopsy-proven acute rejection at 12 months post-transplantation.

Secondary Objectives:

  • To compare graft and patient survival at 12 and 24 months.

  • To evaluate renal function as measured by eGFR.

  • To assess the safety and tolerability profiles, including the incidence of adverse events.

  • To compare the incidence of viral infections (CMV, BKV).

Study Population: Adult (18-65 years) recipients of a primary kidney transplant.

Exclusion Criteria:

  • Multi-organ transplant recipients.

  • Panel reactive antibody (PRA) > 50%.

  • Significant comorbidities that could interfere with the study.

Treatment Arms:

  • Arm A (Tacrolimus-based): Tacrolimus (target trough levels 5-10 ng/mL), mycophenolate mofetil, and corticosteroids.

  • Arm B (Everolimus-based): Everolimus (target trough levels 3-8 ng/mL), reduced-dose tacrolimus (target trough levels 3-5 ng/mL), and corticosteroids.

Study Procedures:

  • Randomization: Patients will be randomized in a 1:1 ratio to either treatment arm.

  • Dosing: Dosing will be adjusted based on therapeutic drug monitoring and clinical assessment.

  • Assessments: Efficacy and safety assessments will be performed at baseline, weeks 1, 2, 4, and months 3, 6, 9, 12, 18, and 24. This will include laboratory tests, clinical examinations, and protocol biopsies at 6 and 12 months.

graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles "Patient Screening & Consent" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization (1:1)" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Arm A: Tacrolimus-Based Regimen" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arm B: Everolimus-Based Regimen" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Follow-up Visits (Months 0-24)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Data Collection" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Efficacy Endpoints" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Safety Endpoints" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Statistical Analysis" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Study Conclusion" [fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges "Patient Screening & Consent" -> "Randomization (1:1)"; "Randomization (1:1)" -> "Arm A: Tacrolimus-Based Regimen"; "Randomization (1:1)" -> "Arm B: Everolimus-Based Regimen"; "Arm A: Tacrolimus-Based Regimen" -> "Follow-up Visits (Months 0-24)"; "Arm B: Everolimus-Based Regimen" -> "Follow-up Visits (Months 0-24)"; "Follow-up Visits (Months 0-24)" -> "Data Collection"; "Data Collection" -> "Efficacy Endpoints"; "Data Collection" -> "Safety Endpoints"; "Efficacy Endpoints" -> "Statistical Analysis"; "Safety Endpoints" -> "Statistical Analysis"; "Statistical Analysis" -> "Study Conclusion"; }

Figure 3: Hypothetical experimental workflow.

Conclusion

The choice between a tacrolimus-based and an mTOR inhibitor-based immunosuppressive regimen is a nuanced decision that depends on the individual patient's clinical profile, risk factors for rejection, and potential for specific drug-related toxicities. Tacrolimus remains a highly effective and widely used primary immunosuppressant, but its long-term use is associated with nephrotoxicity and metabolic complications. mTOR inhibitors offer the advantage of a different toxicity profile, notably a lower risk of nephrotoxicity, which makes them a valuable component of CNI-sparing or CNI-free regimens. However, they are associated with other side effects, such as hyperlipidemia and impaired wound healing. The ongoing development of novel formulations and combination therapies aims to optimize the balance between efficacy and safety, ultimately improving long-term outcomes for transplant recipients.

References

A Comparative Guide to mTOR Inhibitors: Cross-Validation of Effects in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mammalian target of rapamycin (B549165) (mTOR) inhibitors, with a primary focus on Sirolimus (also known as Rapamycin) and its analog, Everolimus. The information presented herein is intended to assist researchers in evaluating the performance of these agents across various cancer cell lines and in understanding their underlying mechanisms of action. This guide is based on the assumption that the user's query for "Laporolimus" was a misspelling of Sirolimus or a related mTOR inhibitor.

Introduction to mTOR Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1] Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[1] mTOR inhibitors, such as Sirolimus and its analogs (rapalogs), function by binding to the intracellular protein FKBP12, and this complex then allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling cascades, leading to reduced protein synthesis and cell cycle arrest.[2]

Comparative Efficacy of mTOR Inhibitors

The anti-proliferative effects of mTOR inhibitors have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for Sirolimus, Everolimus, and other rapalogs in various cancer cell lines as reported in preclinical studies.

Table 1: IC50 Values of Sirolimus and Everolimus in Human Cancer Cell Lines
Cell LineCancer TypeSirolimus (Rapamycin) IC50Everolimus IC50
MCF-7 Breast CancerVaries (sensitive)[3]Correlates with Sirolimus IC50[3]
Caki-2 Renal Cell CarcinomaComparable to Everolimus (short-term)[4]Comparable to Sirolimus (short-term)[4]
786-O Renal Cell CarcinomaComparable to Everolimus (short-term)[4]Comparable to Sirolimus (short-term)[4]
HCT-15 Colon Carcinoma-Sensitive[5]
A549 Lung Carcinoma-Sensitive[5]
KB-31 Epidermoid Carcinoma-Insensitive[5]
HCT-116 Colon Carcinoma-Insensitive[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and cell viability assays used.

Table 2: IC50 Values of Temsirolimus and Deforolimus in Human Cancer Cell Lines
Cell LineCancer TypeTemsirolimus IC50Deforolimus (Ridaforolimus) IC50
HepG2 Hepatocellular CarcinomaHigh[6]-
Hep3B Hepatocellular CarcinomaLow[6]-
HuH7 Hepatocellular CarcinomaLow[6]-
PLC Hepatocellular Carcinoma--
A498 Renal Cell CarcinomaLittle growth inhibitory activity alone[7]-
Caki-1 Renal Cell CarcinomaLittle growth inhibitory activity alone[7]-
Caki-2 Renal Cell CarcinomaLittle growth inhibitory activity alone[7]-
UMRC3 Renal Cell CarcinomaLittle growth inhibitory activity alone[7]-

Alternatives and Combination Therapies

Research has explored the use of mTOR inhibitors in combination with other cytotoxic agents to enhance anti-tumor effects. For instance, Everolimus has shown cooperative antitumor effects when combined with cisplatin, doxorubicin, and paclitaxel.[8] Furthermore, second-generation mTOR inhibitors that target both mTORC1 and mTORC2 are in development and have shown promise in preclinical studies.[9]

Signaling Pathways and Mechanisms of Action

Sirolimus and its analogs primarily target the mTORC1 complex. However, there is evidence to suggest that Everolimus may have a more potent effect on mTORC2-dependent signaling compared to Sirolimus. The PI3K/AKT/mTOR pathway is the central signaling cascade affected by these inhibitors.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Sirolimus Sirolimus Everolimus Sirolimus->mTORC1 inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Sirolimus and Everolimus.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of the mTOR inhibitor in complete cell culture medium. Remove the existing medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Drug (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (3-4h) mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining IC50 values using the MTT assay.

Western Blot Analysis for mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the mTOR inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspases, which are key mediators of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the mTOR inhibitor in a 96-well plate.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1 hour).

  • Luminescence Measurement: Measure the luminescence using a plate reader. The amount of luminescence is proportional to the amount of caspase activity.

This guide provides a foundational understanding of the comparative effects of Sirolimus, Everolimus, and other mTOR inhibitors on various cancer cell lines. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental protocols for their specific cell lines and research questions.

References

Laporolimus: A Synergistic Partner in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laporolimus (also known as ridaforolimus, AP23573, or MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival. While demonstrating modest activity as a monotherapy in some cancers, the true potential of this compound may lie in its synergistic effects when combined with other therapeutic agents. This guide provides a comparative overview of key synergistic combinations of this compound, supported by preclinical and clinical data, to inform further research and drug development efforts.

This compound in Combination with Targeted Therapies

This compound and Bicalutamide (B1683754) in Prostate Cancer

A significant body of preclinical evidence points to a strong synergistic interaction between this compound and the antiandrogen agent bicalutamide in prostate cancer models. This synergy is rooted in the intricate crosstalk between the mTOR and androgen receptor (AR) signaling pathways.

Experimental Data:

The synergistic effect of combining this compound and bicalutamide has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)Outcome
LNCaP (Prostate Cancer)This compound + Bicalutamide< 0.75Synergistic growth inhibition[1]
C4-2 (Prostate Cancer)This compound + Bicalutamide< 0.75Synergistic growth inhibition[1]
RWPE-1 (Normal Prostate Epithelial)This compound + Bicalutamide> 1.25Antagonistic effect[1]

Mechanism of Synergy:

The mTOR and AR signaling pathways are known to have a reciprocal feedback loop. Inhibition of one pathway can lead to the compensatory activation of the other. By co-targeting both pathways with this compound and bicalutamide, this feedback loop is disrupted, leading to a more potent anti-proliferative effect in prostate cancer cells.[2][3]

Experimental Protocols:

In Vitro Proliferation Assay:

  • Cell Lines: LNCaP and C4-2 prostate cancer cells, and RWPE-1 normal prostate epithelial cells.

  • Treatment: Cells were treated with increasing concentrations of this compound, bicalutamide, or a combination of both for 72 hours.

  • Analysis: Cell proliferation was determined, and the Combination Index (CI) was calculated using the Median Effect analysis. Synergy was defined as a CI value of less than 0.75.

In Vivo Xenograft Study:

  • Animal Model: Male nude mice with subcutaneously implanted C4-2 prostate cancer cells.

  • Treatment: Once tumors were established, mice were treated with vehicle, this compound, bicalutamide, or the combination of this compound and bicalutamide.

  • Analysis: Tumor growth and plasma PSA levels were monitored to assess anti-tumor activity. The combination treatment resulted in potent anti-tumor activity and parallel reductions in plasma PSA levels.

Signaling Pathway Diagram:

Laporolimus_Bicalutamide_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Androgens Androgens AR_cyto Androgen Receptor (AR) Androgens->AR_cyto AR_nuc AR AR_cyto->AR_nuc AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis 4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1 Bicalutamide Bicalutamide Bicalutamide->AR_cyto AR_nuc->PI3K Activates ARE Androgen Response Element (ARE) AR_nuc->ARE Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Laporolimus_Ponatinib_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR2 FGFR2 FGF->FGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K PI3K FGFR2->PI3K Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Ponatinib Ponatinib Ponatinib->FGFR2 This compound This compound This compound->mTORC1 Laporolimus_Chemo_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Treatment_Cycle Treatment Cycle (21 days) Patient_Screening->Treatment_Cycle Laporolimus_Admin Oral this compound (Days 1-5 & 8-12) Treatment_Cycle->Laporolimus_Admin Chemo_Admin IV Paclitaxel & Carboplatin (Day 1) Treatment_Cycle->Chemo_Admin Toxicity_Assessment Toxicity Assessment Laporolimus_Admin->Toxicity_Assessment Chemo_Admin->Toxicity_Assessment Response_Evaluation Tumor Response Evaluation Toxicity_Assessment->Response_Evaluation Continue_Treatment Continue Treatment (if tolerated and beneficial) Response_Evaluation->Continue_Treatment Continue_Treatment->Treatment_Cycle Yes End_of_Study End of Study Continue_Treatment->End_of_Study No

References

Independent Replication and Comparative Analysis of mTOR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Sirolimus, Everolimus (B549166), and Temsirolimus (B1684623), focusing on comparative clinical data and key experimental methodologies.

For researchers and drug development professionals, the rigorous evaluation of therapeutic agents is paramount. This guide provides a comparative analysis of the prominent mTOR inhibitors Sirolimus (also known as Rapamycin) and its analogues, Everolimus and Temsirolimus. While direct independent replication studies are not abundantly available in published literature, this guide synthesizes data from various clinical trials to offer a comparative perspective on their efficacy and safety. Methodologies for key experiments central to understanding the mechanism of action of these drugs are also detailed.

Comparative Clinical Data of mTOR Inhibitors

The following tables summarize quantitative data from clinical trials involving Sirolimus, Everolimus, and Temsirolimus across different therapeutic areas. These tables are intended to provide a comparative overview of the performance of these drugs.

Table 1: Efficacy of Temsirolimus in Advanced Renal Cell Carcinoma (RCC)

ParameterTemsirolimusInterferon Alfa (IFN)p-value
Median Overall Survival10.9 months7.3 months0.008[1]
Median Progression-Free Survival3.8 months1.9 months<0.001[1]
Hazard Ratio for Death0.73--[1]

Table 2: Comparison of Everolimus and Temsirolimus as Second-Line Therapy in metastatic Renal Cell Carcinoma (mRCC) after Sunitinib (B231) Failure

ParameterEverolimus (SU-EV)Temsirolimus (SU-TM)p-value
Median Progression-Free Survival4.3 months3.5 months0.63[2]
Median Time to Sequence Failure17.0 months18.9 months0.32[2]
Median Overall Survival35.8 months38.3 months0.73[2]

Table 3: Efficacy of Sirolimus in Preventing Acute Rejection in Renal Allograft Recipients (6-Month Data)

ParameterSirolimus (2 mg/day) + CsA/corticosteroidsSirolimus (5 mg/day) + CsA/corticosteroidsPlacebo + CsA/corticosteroidsp-value (vs. Placebo)
Biopsy-Confirmed Acute Rejection24.7%19.2%41.5%p=0.003, p<0.001[3]
Primary Composite Endpoint Rate*30.0%25.6%47.7%p=0.002, p<0.001[3]

*Primary composite endpoint: first occurrence of biopsy-confirmed acute rejection, graft loss, or death.

Table 4: Efficacy of Everolimus in a Pan-Cancer Cohort with mTOR Pathway Alterations

ParameterValue95% Confidence Interval
Objective Response Rate7%1% - 22%[4][5]
Median Progression-Free Survival2.3 months1.8 - 3.7 months[4][5]
Median Overall Survival7.3 months4.5 - 12.7 months[4][5]

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus and its analogues are inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] These drugs first bind to the intracellular protein FKBP12. The resulting drug-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis and cell cycle arrest.[8]

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 FKBP12 FKBP12 FKBP12->mTORC1 inhibits Sirolimus Sirolimus Sirolimus->FKBP12 binds Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: Simplified mTOR Signaling Pathway and Inhibition by Sirolimus.

Key Experimental Protocols

To facilitate the independent replication and further investigation of mTOR inhibitors, detailed protocols for essential in vitro assays are provided below.

Western Blot Analysis for mTOR Pathway Activation

This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling cascade, providing a direct measure of the inhibitor's activity.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., cancer cell lines) to 70-80% confluency.

  • Treat cells with varying concentrations of the mTOR inhibitor (e.g., Sirolimus, Everolimus) or a vehicle control for a specified duration.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G

Figure 2: Experimental Workflow for Western Blot Analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytostatic or cytotoxic effects of the mTOR inhibitor.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Drug Treatment:

  • Treat the cells with a range of concentrations of the mTOR inhibitor and a vehicle control.

  • Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound.

Proliferation_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with mTOR Inhibitor A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 G->H

Figure 3: Workflow for Cell Proliferation (MTT) Assay.

References

Laporolimus clinical trial results and comparative outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Despite a search for clinical trial data, the mTOR inhibitor Laporolimus remains a substance of preclinical research with no available results from human studies. While its chemical identity is confirmed, a comprehensive comparison of its clinical outcomes against other mTOR inhibitors is not possible at this time.

This compound is a recognized chemical compound, identified by the CAS number 1504576-27-5. However, it is currently designated for research purposes only and is not approved for human consumption. Extensive searches for clinical trial data, drug development pipelines, or any registered clinical studies involving this compound have yielded no results. This indicates that the compound is likely in the early stages of drug discovery or preclinical development and has not yet progressed to human testing.

In contrast, a wealth of clinical trial data is available for other established mTOR inhibitors, including Sirolimus (Rapamycin), Everolimus, Temsirolimus, and Ridaforolimus. These drugs have been evaluated in numerous studies for various indications, providing a solid foundation for a comparative analysis of their efficacy and safety profiles.

The mTOR Signaling Pathway: A Key Therapeutic Target

The mammalian target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, metabolism, and survival. It is a central component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various diseases, most notably cancer. This has made mTOR an attractive target for therapeutic intervention.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

Caption: Simplified PI3K/AKT/mTOR signaling pathway leading to protein synthesis and cell growth.

Comparative Landscape of Established mTOR Inhibitors

Given the absence of clinical data for this compound, this guide will focus on a comparative analysis of Sirolimus, Everolimus, Temsirolimus, and Ridaforolimus. These "rapalogs" (rapamycin analogs) are allosteric inhibitors of mTORC1.

Table 1: Overview of Key mTOR Inhibitors
Drug Name (Brand Name)Key IndicationsRoute of Administration
Sirolimus (Rapamune)Prophylaxis of organ rejection in kidney transplant patients, LymphangioleiomyomatosisOral
Everolimus (Afinitor, Zortress)Advanced renal cell carcinoma, HR+ advanced breast cancer, Progressive neuroendocrine tumors, Prophylaxis of organ rejection (kidney, liver, heart)Oral
Temsirolimus (Torisel)Advanced renal cell carcinomaIntravenous
Ridaforolimus Investigational for metastatic soft tissue or bone sarcomasOral

Clinical Trial Outcomes: A Comparative Summary

The following tables summarize key efficacy and safety data from pivotal clinical trials of the established mTOR inhibitors across different therapeutic areas.

Oncology
DrugTrialPhasePrimary EndpointResult
Temsirolimus Global ARCCIIIOverall Survival (OS)Median OS: 10.9 months (vs. 7.3 months with interferon-alfa)
Everolimus RECORD-1IIIProgression-Free Survival (PFS)Median PFS: 4.9 months (vs. 1.9 months with placebo)
DrugTrialPhasePrimary EndpointResult
Everolimus BOLERO-2IIIProgression-Free Survival (PFS)Median PFS: 7.8 months (with exemestane) vs. 3.2 months (placebo + exemestane)
DrugTrialPhasePrimary EndpointResult
Ridaforolimus SUCCEEDIIIProgression-Free Survival (PFS)Median PFS: 17.7 weeks (vs. 14.6 weeks with placebo)[1][2]
Organ Transplantation
DrugTrialPhasePrimary EndpointResult
Sirolimus MultipleIIIBiopsy-confirmed acute rejectionComparable efficacy to calcineurin inhibitors with a different safety profile
Everolimus MultipleIIIEfficacy failure (biopsy-proven acute rejection, graft loss, death, or loss to follow-up)Non-inferiority to mycophenolate mofetil with reduced-exposure calcineurin inhibitor

Experimental Protocols: A Glimpse into Clinical Trial Design

The methodologies of clinical trials for mTOR inhibitors are rigorous and standardized to ensure the validity of the results. Below is a generalized workflow for a Phase III oncology trial.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (e.g., mTOR inhibitor + Standard of Care) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Placebo + Standard of Care) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (Fixed duration or until progression) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Follow-Up (Survival and safety monitoring) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Primary and secondary endpoints) Follow_Up->Data_Analysis

Caption: Generalized workflow of a randomized, controlled Phase III clinical trial.

Key Methodological Components:

  • Patient Population: Clearly defined inclusion and exclusion criteria based on disease type, stage, prior treatments, and performance status.

  • Randomization: Patients are randomly assigned to treatment arms to minimize bias.

  • Blinding: In placebo-controlled trials, neither the patient nor the investigator knows which treatment is being administered (double-blind).

  • Endpoints:

    • Primary Endpoint: The main outcome being measured to assess the drug's efficacy (e.g., Overall Survival, Progression-Free Survival).

    • Secondary Endpoints: Additional outcomes of interest (e.g., Objective Response Rate, Quality of Life, Safety).

  • Statistical Analysis: Pre-specified statistical methods are used to analyze the data and determine the significance of the findings.

Adverse Event Profile of mTOR Inhibitors

While effective, mTOR inhibitors are associated with a distinct set of side effects. The most common adverse events are summarized below.

Table 2: Common Adverse Events of mTOR Inhibitors (All Grades)
Adverse EventSirolimusEverolimusTemsirolimusRidaforolimus
Stomatitis/MucositisXXXX
RashXXXX
FatigueXXX
HyperglycemiaXXX
HyperlipidemiaXXX
Pneumonitis (non-infectious)XXX
AnemiaXX
ThrombocytopeniaXX
DiarrheaXX
NauseaX

Note: The frequency and severity of adverse events can vary depending on the dose, patient population, and combination with other drugs.

Conclusion

In the landscape of mTOR inhibitors, Sirolimus, Everolimus, Temsirolimus, and Ridaforolimus have been extensively studied in clinical trials, demonstrating varying degrees of efficacy and distinct safety profiles across a range of diseases. In contrast, this compound remains in the preclinical phase of development, with no publicly available clinical data to allow for a comparative assessment. Future research and the potential initiation of clinical trials will be necessary to determine the therapeutic role, if any, of this compound in this important class of targeted therapies. For now, the comparative analysis of the established rapalogs provides valuable insights for researchers, scientists, and drug development professionals in the field of mTOR-targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of Laporolimus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of laporolimus, a potent immunosuppressant, in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and to prevent environmental contamination.

Immediate Safety and Disposal Plan

This compound is a physiologically active substance with potential hazards, including suspected carcinogenicity and reproductive toxicity. Therefore, it must be handled with care, and its disposal must follow strict protocols for hazardous waste. The primary and recommended method of disposal is through a certified hazardous waste management service.

Core Principle: All this compound waste, including pure compound, solutions, and contaminated materials, is considered hazardous chemical waste and must be segregated from general laboratory trash.

Step-by-Step Disposal Procedure (Recommended)
  • Segregation of Waste:

    • At the point of generation, collect all this compound-contaminated waste in a dedicated, clearly labeled, and leak-proof container.

    • This includes:

      • Unused or expired this compound powder.

      • Solutions containing this compound.

      • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

      • Plasticware (e.g., pipette tips, tubes) and glassware that have come into contact with this compound.

  • Waste Container Labeling:

    • The waste container must be labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

    • Follow your institution's specific guidelines for hazardous waste labeling.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.

The following diagram illustrates the recommended workflow for the disposal of this compound waste.

A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Segregate into a dedicated, leak-proof hazardous waste container A->B C Clearly label the container: 'Hazardous Waste: this compound' B->C D Store the sealed container in a designated secure area C->D E Contact Environmental Health & Safety (EHS) for professional disposal D->E F Professional Hazardous Waste Disposal E->F

Caption: Recommended Disposal Workflow for this compound Waste

Experimental Protocols: Chemical Inactivation (Theoretical)

Disclaimer: The following information is for informational purposes only and does not constitute a validated protocol for the chemical inactivation of this compound. The chemical degradation of potent pharmaceuticals should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures and subsequent analytical validation to confirm complete degradation.

This compound, a macrolide lactone, is structurally similar to sirolimus (rapamycin). Studies on sirolimus have shown that it is susceptible to degradation under certain conditions, particularly through hydrolysis in basic aqueous solutions.

Principle of Alkaline Hydrolysis

The core structure of this compound contains multiple ester and other functional groups that are susceptible to hydrolysis under basic conditions. The addition of a strong base, such as sodium hydroxide (B78521) (NaOH), can catalyze the cleavage of these bonds, breaking down the large, biologically active molecule into smaller, potentially less hazardous fragments.

Studies on rapamycin (B549165) have demonstrated that its degradation is significantly accelerated in basic solutions. For instance, the half-life of rapamycin was reduced by three orders of magnitude at a pH of 12.2 compared to a near-neutral pH.

Conceptual Inactivation Workflow

A theoretical protocol for the chemical inactivation of this compound waste solutions could involve the following steps. This is not a validated procedure.

cluster_prep Preparation cluster_reaction Inactivation Reaction cluster_verification Verification and Neutralization A This compound Waste Solution (in a suitable container) C Slowly add NaOH solution to the This compound waste with stirring A->C B Prepare a >1M NaOH solution B->C D Heat the mixture (optional, to accelerate) and stir for a defined period (e.g., 24 hours) C->D E Cool the reaction mixture D->E F Take an aliquot for analytical validation (e.g., HPLC) to confirm complete degradation E->F G Neutralize the solution with acid (e.g., HCl) to a pH of ~7 F->G If degradation is complete H Dispose of the neutralized solution as per institutional guidelines for non-hazardous aqueous waste G->H

Caption: Conceptual Workflow for Chemical Inactivation of this compound
Quantitative Data from Sirolimus Degradation Studies

The following table summarizes data from a study on the degradation of rapamycin, which can serve as an indicator of the conditions that affect the stability of this compound.

ConditionApparent Half-life of RapamycinRelative Stability
23.7 mM MeCOONH4 (pH ~7.3)890 hoursHigh
237 mM MeCOONH4 (pH ~7.3)200 hoursModerate
NaOH (apparent pH 12.2)~0.9 hours (calculated)Very Low

Data derived from studies on sirolimus (rapamycin) degradation.

This data clearly indicates that a highly basic environment drastically reduces the stability of the molecule, suggesting that alkaline hydrolysis is a potent method for its degradation.

Important Considerations for Chemical Inactivation:

  • Validation is essential: Before implementing any chemical inactivation protocol, it must be rigorously validated using analytical methods like HPLC to confirm the complete degradation of the parent compound and to characterize the degradation products.

  • Safety Precautions: The handling of strong bases and the potential for exothermic reactions require appropriate PPE (e.g., chemical-resistant gloves, safety goggles, lab coat) and a well-ventilated work area, preferably a chemical fume hood.

  • Regulatory Compliance: Ensure that any on-site treatment of hazardous waste complies with local, state, and federal regulations. In many jurisdictions, on-site treatment of hazardous waste requires a permit.

Given the complexities and potential risks associated with chemical inactivation, the most prudent and compliant approach for the disposal of this compound waste is to use a professional hazardous waste management service.

Safeguarding Your Research: A Comprehensive Guide to Handling Laporolimus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Laporolimus. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent pharmaceutical compound that requires stringent handling protocols.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.

Recommended PPE for Handling this compound:

PPE CategorySpecification
Hand Protection Double gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination or at regular intervals.[1]
Body Protection A disposable, low-permeability lab coat or disposable coveralls (e.g., Tyvek) should be worn over personal clothing.[1]
Respiratory Protection For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1] For other tasks, a fit-tested N95 respirator or higher is required.
Eye Protection Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]
Foot Protection Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1]

Operational Plan for Handling this compound

A systematic workflow is critical to minimize exposure and prevent contamination. All handling of this compound must occur within a designated and restricted area, such as a certified chemical fume hood or a glove box.

Preparation Phase
  • Designated Area: Cordon off and clearly label the area where this compound will be handled.

  • Decontamination Supplies: Ensure that a validated cleaning agent and spill kit are readily accessible.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.

  • PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.

Handling Phase
  • Weighing and Aliquoting: Whenever feasible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

Post-Handling Phase
  • Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.

  • PPE Doffing: Remove PPE carefully in the designated doffing area to avoid self-contamination.

  • Waste Disposal: Dispose of all single-use PPE and other contaminated materials in the designated hazardous waste containers.

Emergency Procedures

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.

  • Containment: Use a chemical spill kit to contain the spill, working from the outside in.

  • Cleanup: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench paper, and any other solid materials. Place these in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.

Quantitative Safety Data

While specific quantitative safety data for this compound is limited, the following table provides key information based on available data for similar potent compounds, such as Sirolimus.

ParameterValueNotes
Occupational Exposure Limit (OEL) 0.2 µg/m³ (8-hour Time-Weighted Average for Sirolimus)As a potent mTOR inhibitor, this compound should be handled with the assumption of a similar OEL. All handling procedures should aim to keep exposure well below this limit.
Glove Compatibility No specific permeation data available for this compound. Use double nitrile gloves.It is crucial to consult the glove manufacturer's chemical resistance guide and to change gloves immediately if contamination is suspected.
Stability Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.Refer to the specific product information sheet for detailed storage temperature and stability information.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.

Laporolimus_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Prep_Area 1. Designate & Secure Area Prep_Waste 2. Prepare Labeled Waste Containers Prep_Area->Prep_Waste Prep_PPE 3. Don Full PPE Prep_Waste->Prep_PPE Handling_Weigh 4. Weigh/Aliquot Compound Prep_PPE->Handling_Weigh Handling_Solution 5. Prepare Solution Handling_Weigh->Handling_Solution Post_Decon 6. Decontaminate Surfaces & Equipment Handling_Solution->Post_Decon Spill Spill Handling_Solution->Spill Exposure Exposure Handling_Solution->Exposure Post_Waste 7. Segregate & Seal Waste Post_Decon->Post_Waste Post_PPE 8. Doff PPE Correctly Post_Waste->Post_PPE Disposal_Final 9. Dispose via Certified Vendor Post_PPE->Disposal_Final caption Figure 1: Procedural workflow for handling this compound.

Figure 1: Procedural workflow for handling this compound.

References

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